2-Fluoro-5-hydroxy-L-tyrosine hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4.ClH/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15;/h2-3,6,12-13H,1,11H2,(H,14,15);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBXYEDRHUMOHU-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1O)O)F)C[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Role of 2-Fluoro-5-hydroxy-L-tyrosine in Catecholamine Biosynthesis Pathways
Intended for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of 2-Fluoro-5-hydroxy-L-tyrosine, a fluorinated analog of L-DOPA also known as 6-Fluoro-L-DOPA, and its pivotal role as a molecular probe in the study of catecholamine biosynthesis. The guide delves into the mechanistic interactions of this compound with the key enzymes of the catecholamine pathway, namely Tyrosine Hydroxylase (TH) and Aromatic L-amino acid Decarboxylase (AADC). We present detailed, field-proven experimental protocols for utilizing 2-Fluoro-5-hydroxy-L-tyrosine in both in vitro enzyme kinetic studies and cell-based assays. Furthermore, this guide offers insights into the impact of fluorine substitution on enzyme-substrate interactions and the application of this knowledge in drug development and neuroscientific research, particularly in the context of Positron Emission Tomography (PET) imaging for assessing dopamine synthesis.
Introduction: The Catecholamine Biosynthesis Pathway - A Foundation of Neuromodulation
The catecholamines—dopamine, norepinephrine, and epinephrine—are a class of monoamine neurotransmitters that play critical roles in regulating a vast array of physiological and cognitive processes, including motor control, mood, attention, and the 'fight-or-flight' response. The synthesis of these crucial neuromodulators originates from the amino acid L-tyrosine in a well-defined enzymatic pathway.
The initial and rate-limiting step is the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme Tyrosine Hydroxylase (TH) .[1][2] This reaction requires molecular oxygen, iron (Fe2+), and tetrahydrobiopterin as cofactors.[1][2] Subsequently, Aromatic L-amino acid Decarboxylase (AADC) , also known as DOPA decarboxylase, catalyzes the decarboxylation of L-DOPA to form dopamine.[3][4][5] In noradrenergic and adrenergic neurons, dopamine is further converted to norepinephrine by dopamine β-hydroxylase, and norepinephrine to epinephrine by phenylethanolamine N-methyltransferase.
Given its role as the rate-limiting enzyme, TH is a primary point of regulation for catecholamine synthesis.[1][2] The activity of both TH and AADC is fundamental to maintaining appropriate levels of catecholamines, and dysregulation of this pathway is implicated in numerous neurological and psychiatric disorders, most notably Parkinson's disease, which is characterized by the degeneration of dopaminergic neurons.[2]
2-Fluoro-5-hydroxy-L-tyrosine: A Fluorinated Probe for a Key Pathway
2-Fluoro-5-hydroxy-L-tyrosine, more commonly known as 6-Fluoro-L-DOPA, is a synthetic analog of L-DOPA where a fluorine atom is substituted at the 6th position of the phenyl ring. This seemingly subtle modification has profound implications for its utility as a research tool. The introduction of fluorine, a highly electronegative and relatively small atom, can significantly alter the electronic properties and metabolic stability of a molecule without drastically changing its overall shape, making it an invaluable tool in medicinal chemistry and chemical biology.[6][7][8]
The primary utility of 6-Fluoro-L-DOPA lies in its role as a substrate for AADC, allowing for the in vivo and in vitro assessment of dopamine synthesis.[9][10] When radiolabeled with fluorine-18 ([¹⁸F]), it becomes a critical tracer for Positron Emission Tomography (PET) imaging, enabling the visualization and quantification of dopaminergic nerve terminal function in the brain.[9][11][12]
Interaction with Tyrosine Hydroxylase (TH)
While primarily recognized as an L-DOPA analog, the interaction of fluorinated tyrosines with TH is also of interest. Some studies suggest that fluorinated tyrosine analogs can act as substrates for TH, leading to the formation of their corresponding DOPA derivatives.[13] However, the efficiency of this conversion can be influenced by the position of the fluorine atom. The electron-withdrawing nature of fluorine can affect the reactivity of the aromatic ring, potentially altering the kinetics of the hydroxylation reaction catalyzed by TH.
A Substrate for Aromatic L-amino acid Decarboxylase (AADC)
The most well-characterized interaction of 6-Fluoro-L-DOPA is with AADC. It serves as a substrate for this enzyme, undergoing decarboxylation to produce 6-fluorodopamine.[9][14] This reaction is central to its application in PET imaging, as the accumulation of radiolabeled 6-fluorodopamine in dopaminergic neurons provides a measure of AADC activity and, by extension, the capacity for dopamine synthesis.
The presence of the fluorine atom at the 6-position influences the enzyme kinetics. It has been reported that the Michaelis-Menten constant (Km) of AADC for L-6-[¹⁸F]DOPA is 101 ± 22 µM, which is considerably lower than that for L-2-[¹⁸F]DOPA (982 ± 115 µM), indicating a higher affinity of the 6-fluoro isomer for the enzyme.[15] This difference in affinity underscores the importance of the substitution pattern on substrate recognition by AADC.
Quantitative Data Summary
The following table summarizes the known kinetic parameters for the interaction of 6-Fluoro-L-DOPA with AADC. Data on the interaction with Tyrosine Hydroxylase is an area of ongoing investigation.
| Enzyme | Substrate | Km (µM) | Vmax | Notes |
| Aromatic L-amino acid Decarboxylase (AADC) | 6-Fluoro-L-DOPA | 101 ± 22[15] | Not explicitly found | The Km value indicates a relatively high affinity of the enzyme for this substrate. |
| Tyrosine Hydroxylase (TH) | 2-Fluoro-5-hydroxy-L-tyrosine | Not explicitly found | Not explicitly found | Further research is needed to quantify the kinetics of this interaction. |
Experimental Protocols
This section provides detailed methodologies for studying the role of 2-Fluoro-5-hydroxy-L-tyrosine in catecholamine biosynthesis.
In Vitro Enzyme Assay for Aromatic L-amino acid Decarboxylase (AADC) Activity
This protocol describes a method to determine the kinetic parameters of AADC with 6-Fluoro-L-DOPA as a substrate.
Materials:
-
Recombinant human AADC
-
6-Fluoro-L-DOPA (non-radiolabeled)
-
Pyridoxal-5-phosphate (PLP)
-
Potassium phosphate buffer (pH 7.2)
-
Perchloric acid
-
HPLC system with electrochemical or fluorescence detector
Procedure:
-
Enzyme Preparation: Prepare a stock solution of recombinant human AADC in potassium phosphate buffer. The final concentration will need to be optimized based on enzyme activity.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer (to final volume)
-
PLP (final concentration of 10 µM)
-
A range of concentrations of 6-Fluoro-L-DOPA (e.g., 10 µM to 1 mM)
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the AADC enzyme solution.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination: Stop the reaction by adding an equal volume of cold perchloric acid (e.g., 0.4 M).
-
Sample Preparation for HPLC:
-
Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Inject the filtered supernatant onto an HPLC system equipped with a C18 column.
-
Use a mobile phase suitable for separating 6-Fluoro-L-DOPA and its product, 6-fluorodopamine (e.g., a phosphate buffer with an ion-pairing agent and an organic modifier like methanol).
-
Detect the product using an electrochemical detector or by fluorescence detection after derivatization.
-
-
Data Analysis:
-
Quantify the amount of 6-fluorodopamine produced by comparing the peak area to a standard curve.
-
Calculate the initial reaction velocity (V₀) at each substrate concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Cell-Based Assay for Catecholamine Biosynthesis in PC12 Cells
PC12 cells, derived from a rat pheochromocytoma, are a well-established model for studying dopamine synthesis and release as they express the necessary enzymes, including TH and AADC.[16][17][18]
Materials:
-
PC12 cell line
-
Cell culture medium (e.g., RPMI-1640) supplemented with horse serum and fetal bovine serum
-
2-Fluoro-5-hydroxy-L-tyrosine (6-Fluoro-L-DOPA)
-
Perchloric acid
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Cell Culture:
-
Culture PC12 cells in appropriate flasks or plates until they reach a desired confluency (e.g., 70-80%).
-
-
Treatment:
-
Remove the culture medium and wash the cells with a balanced salt solution (e.g., Hank's Balanced Salt Solution).
-
Incubate the cells with a solution containing 6-Fluoro-L-DOPA at a specified concentration and for a defined time period (e.g., 1-4 hours).
-
-
Cell Lysis and Sample Collection:
-
After incubation, aspirate the treatment solution.
-
Lyse the cells by adding cold 0.4 M perchloric acid directly to the plate.
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC-ECD Analysis:
-
Inject the prepared sample into an HPLC-ECD system.
-
Use a C18 column and a mobile phase optimized for the separation of catecholamines and their metabolites.
-
The electrochemical detector should be set to a potential that allows for the sensitive detection of 6-fluorodopamine.
-
-
Data Analysis:
-
Identify and quantify the 6-fluorodopamine peak based on its retention time and comparison to a standard.
-
The amount of 6-fluorodopamine produced reflects the cellular AADC activity on the provided substrate.
-
Neuronal Differentiation of SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is another valuable model, as these cells can be differentiated into a more mature neuronal phenotype with dopaminergic characteristics.[19]
Materials:
-
SH-SY5Y cell line
-
Basal culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Retinoic acid (RA)
-
Brain-derived neurotrophic factor (BDNF) (optional)
Procedure:
-
Initial Plating: Plate SH-SY5Y cells at a low density in a medium containing 10% FBS.
-
Differentiation Induction:
-
After 24 hours, replace the medium with a low-serum medium (e.g., 1% FBS) containing 10 µM retinoic acid.
-
Change the medium every 2-3 days.
-
-
Maturation (Optional): For a more mature phenotype, after 5-7 days of RA treatment, the medium can be replaced with a serum-free medium containing BDNF (e.g., 50 ng/mL) for an additional 2-3 days.
-
Confirmation of Differentiation: Differentiated cells will exhibit a distinct neuronal morphology with extended neurites. This can be confirmed by immunocytochemistry for neuronal markers such as β-III-tubulin or tyrosine hydroxylase.
-
Experimental Use: The differentiated SH-SY5Y cells can then be used in similar cell-based assays as described for PC12 cells to study the metabolism of 2-Fluoro-5-hydroxy-L-tyrosine.
Visualization of Pathways and Workflows
Catecholamine Biosynthesis Pathway
Caption: The enzymatic conversion of L-Tyrosine to key catecholamines.
In Vitro AADC Enzyme Assay Workflow
Caption: Step-by-step workflow for the in vitro AADC enzyme assay.
Cell-Based Catecholamine Biosynthesis Assay Workflow
Caption: Workflow for analyzing catecholamine synthesis in cell models.
Conclusion and Future Directions
2-Fluoro-5-hydroxy-L-tyrosine (6-Fluoro-L-DOPA) stands as a powerful and versatile tool for the investigation of the catecholamine biosynthesis pathway. Its well-defined role as a substrate for AADC has solidified its importance in both basic neurochemical research and clinical applications, particularly in the field of PET imaging. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess enzyme kinetics and cellular neurotransmitter synthesis.
Future research should aim to further elucidate the interaction of 6-Fluoro-L-DOPA and other fluorinated tyrosine analogs with tyrosine hydroxylase. A comprehensive understanding of the structure-activity relationships governing these interactions will be crucial for the development of novel probes and potential therapeutic agents targeting the catecholamine pathway. The continued refinement of analytical techniques and cellular models will undoubtedly lead to new insights into the complex regulation of catecholamine synthesis and its role in health and disease.
References
-
Alaylıoğlu, M., Keskin, E., Şengül Yediel, B., Dursun, E., & Gezen-Ak, D. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Archives of Neuropsychiatry, 61(3), 255–264. [Link]
-
Alaylıoğlu, M., Keskin, E., Şengül Yediel, B., Dursun, E., & Gezen-Ak, D. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. PubMed. [Link]
-
Encinas, M., Iglesias, M., Triesler, M., & Garcia, A. (2016). Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. Journal of Visualized Experiments, (108), 53193. [Link]
-
Invicro. (2025). [18F]DOPA PET in Parkinson's Disease Clinical Trials. Invicro. [Link]
-
Kovalevich, J., & Langford, D. (2013). Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. Moodle@Units. [Link]
-
Zlatopolskiy, B. D., & Zischler, J. (2014). 6-[18F]Fluoro-L-DOPA: A Well-Established Neurotracer with Expanding Application Spectrum and Strongly Improved Radiosyntheses. BioMed Research International, 2014, 894759. [Link]
-
Koopmans, K. P., & Jager, P. L. (2007). 18F-DOPA PET and PET/CT. Journal of Nuclear Medicine, 48(10), 1599-1601. [Link]
-
Wikipedia. (2023). Fluorodopa (18F). In Wikipedia. [Link]
-
Ishiwata, K., Ishii, S., & Senda, M. (2001). Synthesis and evaluation of an 18F-labeled dopa prodrug as a PET tracer for studying brain dopamine metabolism. Journal of Nuclear Medicine, 42(5), 768-774. [Link]
-
Wikipedia. (2024). Aromatic L-amino acid decarboxylase. In Wikipedia. [Link]
-
Wang, Y., Davis, I., Shin, I., & Liu, A. (2019). Substrate Analogs Implicate a Free Radical Pathway in Tyrosine Hydroxylase Catalysis. ResearchGate. [Link]
-
Boche, D., & Guérin, O. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1389. [Link]
-
Melega, W. P., Perlmutter, M. M., & De Vellis, J. S. (1988). Kinetics of in vitro decarboxylation and the in vivo metabolism of 2-18F- and 6-18F-fluorodopa in the hooded rat. Journal of Neurochemistry, 51(2), 552-559. [Link]
-
Salwiczek, M., & Koksch, B. (2011). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences, 12(10), 6915-6964. [Link]
-
Mabrouk, O. S., & Li, J. (2019). Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. ACS Chemical Neuroscience, 10(10), 4349-4356. [Link]
-
Mabrouk, O. S., & Li, J. (2019). Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. ACS Chemical Neuroscience, 10(10), 4349-4356. [Link]
-
Salwiczek, M., & Koksch, B. (2011). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 40(12), 5836-5861. [Link]
-
Roskoski, R. Jr. (1993). Tyrosine hydroxylase activity and extrinsic fluorescence changes produced by polyanions. The Biochemical journal, 295(1), 189-194. [Link]
-
National Center for Biotechnology Information. (2005). L-3,4-Dihydroxy-6-[18F]fluorophenylalanine. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
Roskoski, R. Jr. (1993). Tyrosine hydroxylase activity and extrinsic fluorescence changes produced by polyanions. The Biochemical journal, 295(1), 189-194. [Link]
-
Endres, C. J. (1998). Kinetics And Metabolism Of [18-F]-Labeled-L-DOPA Analog PET Tracers. University of Wisconsin-Madison. [Link]
-
Hyland, K., & Abdenur, J. E. (2013). Kinetic Analyses Guide the Therapeutic Decision in a Novel Form of Moderate Aromatic Acid Decarboxylase Deficiency. JIMD reports, 9, 89–97. [Link]
-
Psylla, M. (1995). Cerebral 6-[18F]fluoro-L-DOPA uptake in rhesus monkey: pharmacological influence of aromatic amino acid decarboxylase (AAAD) and catechol-O-methyltransferase (COMT) inhibition. FOLIA. [Link]
-
Huang, S. C., & Barrio, J. R. (1991). Kinetics and modeling of L-6-[18F]fluoro-dopa in human positron emission tomographic studies. Journal of cerebral blood flow and metabolism, 11(6), 898-913. [Link]
-
Patrick, G. N. (2020). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. International Journal of Molecular Sciences, 21(17), 6209. [Link]
-
Spandl, J., & Huber, T. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. Chemistry – A European Journal. [Link]
-
Xu, H., & Tank, A. W. (2009). Activation of Tyrosine Hydroxylase mRNA Translation by cAMP in Midbrain Dopaminergic Neurons. Neurochemical research, 34(3), 519–528. [Link]
-
DeJesus, O. T., & Endres, C. J. (1997). Evaluation of fluorinated m-tyrosine analogs as PET imaging agents of dopamine nerve terminals: comparison with 6-fluoroDOPA. Journal of nuclear medicine, 38(4), 630-636. [Link]
-
Wikipedia. (2024). Tyrosine hydroxylase. In Wikipedia. [Link]
-
Endres, C. J., DeJesus, O. T., Uno, H., Doudet, D. J., Nickles, J. R., & Holden, J. E. (2004). Time profile of cerebral [18F]6-fluoro-L-DOPA metabolites in nonhuman primate: implications for the kinetics of therapeutic L-DOPA. Frontiers in Bioscience, 9, 505-512. [Link]
-
The AADC Research Trust. (n.d.). AADCd PhD - Substrate Accumulation in AADCd. The AADC Research Trust. [Link]
-
Li, Y., & Liu, J. (2021). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. Membranes, 11(2), 110. [Link]
-
GL Sciences Inc. (n.d.). Analysis of Catecholamines in Urine with HPLC-ECD. GL Sciences Inc. [Link]
-
Addgene. (2022). Affinity Purification of Recombinant Antibodies with Protein A or Protein G. Addgene. [Link]
-
Amuza Inc. (2018). Catecholamine Analysis in Plasma or Urine. Amuza Inc. [Link]
-
Gjedde, A., & Reith, J. (1995). Human striatal L-dopa decarboxylase activity estimated in vivo using 6-[18F]fluoro-dopa and positron emission tomography: error analysis and application to normal subjects. Journal of cerebral blood flow and metabolism, 15(4), 576-588. [Link]
-
ResearchGate. (2015). How to best detect catecholamines HPLC? ResearchGate. [Link]
-
Lewis, E. J., & Chikaraishi, D. M. (1987). Regulation of tyrosine hydroxylase gene transcription rate and tyrosine hydroxylase mRNA stability by cyclic AMP and glucocorticoid. Molecular and cellular biology, 7(9), 3332-3336. [Link]
-
Jiang, Y., & Wang, X. (2012). Purification process development of a recombinant monoclonal antibody expressed in glycoengineered Pichia pastoris. ResearchGate. [Link]
-
Sulaiman, M., & Adebiyi, A. (2012). Studies of the Rate Constant of l-DOPA Oxidation and Decarboxylation by HPLC. Journal of Chromatographic Science, 50(4), 307-312. [Link]
-
O'Connor, D. T. (2007). Tyrosine Hydroxylase, the Rate-Limiting Enzyme in Catecholamine Biosynthesis. Circulation, 116(7), 716-718. [Link]
-
ResearchGate. (2019). L-Dopa is decarboxylated to generate dopamine by aromatic L-amino acid decarboxylase. ResearchGate. [Link]
-
Lewis, E. J., & Chikaraishi, D. M. (1987). Transcriptional regulation of the tyrosine hydroxylase gene by glucocorticoid and cyclic AMP. Proceedings of the National Academy of Sciences, 84(11), 3550-3554. [Link]
-
Addgene. (2023). Recombinant Antibody Affinity Purification with Protein A or Protein G Protocol. YouTube. [Link]
Sources
- 1. L-3,4-Dihydroxy-6-[18F]fluorophenylalanine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 3. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]
- 4. Kinetic Analyses Guide the Therapeutic Decision in a Novel Form of Moderate Aromatic Acid Decarboxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aadcresearch.org [aadcresearch.org]
- 6. mdpi.com [mdpi.com]
- 7. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. 6-[18F]Fluoro-L-DOPA: A Well-Established Neurotracer with Expanding Application Spectrum and Strongly Improved Radiosyntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 18F-DOPA PET and PET/CT | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. imaging-cro.biospective.com [imaging-cro.biospective.com]
- 12. Fluorodopa (18F) - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and evaluation of an 18F-labeled dopa prodrug as a PET tracer for studying brain dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetics of in vitro decarboxylation and the in vivo metabolism of 2-18F- and 6-18F-fluorodopa in the hooded rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 17. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. moodle2.units.it [moodle2.units.it]
- 19. accegen.com [accegen.com]
A Technical Guide to 2-Fluoro-5-hydroxy-L-tyrosine hydrochloride: Properties, Safety, and Applications
Abstract: This guide provides a comprehensive technical overview of 2-Fluoro-5-hydroxy-L-tyrosine hydrochloride (CAS: 144334-59-8), a fluorinated analog of L-tyrosine. Also known as 6-Fluoro-L-DOPA hydrochloride, this compound is of significant interest to researchers in neuroscience, oncology, and medicinal chemistry. Its structural similarity to L-DOPA makes it a valuable tool for studying catecholamine synthesis and a precursor or reference standard for the positron emission tomography (PET) imaging agent 6-[18F]Fluoro-L-DOPA. This document synthesizes critical safety data, details its mechanism of action, outlines key research applications, and provides field-proven protocols for its handling and use. The content is tailored for researchers, scientists, and drug development professionals who require both foundational knowledge and practical, in-depth insights into this specialized biochemical.
Chemical Identity and Physicochemical Properties
2-Fluoro-5-hydroxy-L-tyrosine hydrochloride is a derivative of the essential amino acid L-tyrosine, distinguished by the addition of a fluorine atom at the 2-position and a hydroxyl group at the 5-position of the aromatic ring.[1] Supplied as a hydrochloride salt, it exhibits enhanced stability and is easier to handle compared to its free base form.[1] Its primary characteristics are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid hydrochloride | N/A |
| Synonyms | 6-Fluoro-L-Dopa Hydrochloride; F-L-DOPA HCl | [1][2] |
| CAS Number | 144334-59-8 | [1][][4] |
| Molecular Formula | C₉H₁₁ClFNO₄ | [1][] |
| Molecular Weight | 251.64 g/mol | [1][] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Solubility | Soluble in water and polar organic solvents | [1] |
Comprehensive Safety & Hazard Profile (SDS Synthesis)
Handling this compound requires strict adherence to safety protocols due to its potential hazards. The following information is a synthesis of data from safety data sheets for this compound and structurally similar fluorinated amino acids.
GHS Hazard Classification
While a specific, universally adopted GHS classification for this exact compound is not consistently published, data from close analogs like 2-Fluoro-L-tyrosine suggest the following hazards should be assumed.
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Classification is based on data for structurally related compounds and should be used for guidance.[5][6]
Exposure Controls & Personal Protection
Engineering controls and personal protective equipment (PPE) are paramount to ensure user safety.
| Control Type | Requirement | Rationale & Source(s) |
| Engineering Controls | Work must be conducted in a certified chemical fume hood. | To keep airborne levels below exposure limits and prevent inhalation of the dust/aerosol.[7][8] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. | Protects against splashes and airborne particles causing serious eye irritation.[6][9] |
| Hand Protection | Wear nitrile or other appropriate chemical-resistant gloves. | Prevents skin contact and irritation.[8][9] |
| Skin/Body Protection | Wear a standard lab coat. Protective boots and clothing as needed. | Prevents accidental skin exposure.[7][10] |
| Respiratory Protection | A NIOSH-approved dust respirator should be used if a fume hood is not available or if dust generation is significant. | To mitigate the risk of respiratory tract irritation from inhaling the powder.[8][11] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Remove victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [9][11] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. | [10][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [9][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [7][11] |
Handling & Storage
Proper handling and storage are crucial for maintaining the compound's integrity and ensuring safety.
-
Handling: Avoid formation of dust and aerosols. Wash hands and face thoroughly after handling.[9][11] Use in a well-ventilated place, preferably a chemical fume hood.[7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][10] For long-term stability, store at -20°C, protected from light.[2] Some suppliers recommend storage under an inert atmosphere like argon or nitrogen.[10]
Biological Mechanism and Scientific Context
The Role of L-DOPA in Catecholamine Synthesis
To understand the utility of 2-Fluoro-5-hydroxy-L-tyrosine, one must first understand its biological context. L-tyrosine is the natural precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[12] In this pathway, the rate-limiting step is the conversion of L-tyrosine to L-DOPA (3,4-dihydroxy-L-phenylalanine) by the enzyme tyrosine hydroxylase. L-DOPA is then rapidly converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). This pathway is fundamental to mood, motivation, and motor control.[12]
Mechanism of 2-Fluoro-5-hydroxy-L-tyrosine (6-Fluoro-L-DOPA)
As an analog of L-DOPA, 6-Fluoro-L-DOPA acts as a substrate for the AADC enzyme. It is transported into catecholaminergic neurons and is decarboxylated to form 6-fluorodopamine. This process forms the basis of its primary application in medical imaging. When the fluorine atom is the radioisotope Fluorine-18 (¹⁸F), the resulting molecule, 6-[¹⁸F]Fluoro-L-DOPA, can be tracked using Positron Emission Tomography (PET). The rate of accumulation of this tracer in the brain, particularly in the striatum, provides a direct measure of presynaptic dopaminergic function.[13]
Caption: Workflow for the safe preparation of a sterile stock solution.
Advanced Toxicological Considerations
While the SDS provides immediate hazard information, a deeper understanding of the toxicology of fluorinated compounds is beneficial for long-term or high-concentration studies.
Metabolism of Fluorinated Pharmaceuticals
The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, which is why fluorine substitution is often used to enhance the metabolic stability of drugs. [14]However, fluorinated compounds are not metabolically inert. In vivo, metabolic oxidation or other enzymatic processes can, in some cases, lead to the liberation of fluoride ions. [14]While beneficial in small doses, excessive fluoride can be toxic, potentially leading to skeletal fluorosis. [14]Therefore, when using this compound in chronic in vivo models, monitoring for potential long-term toxicity is a prudent consideration.
Non-Proteinogenic Amino Acid Toxicity
As a non-proteinogenic amino acid (an amino acid not naturally found in proteins), there is a theoretical risk of it being mistakenly incorporated into newly synthesized proteins. This phenomenon has been observed with other tyrosine analogs, such as m-Tyrosine, where its incorporation in place of phenylalanine can lead to improperly folded, non-functional proteins and cellular stress. [15][16]While the bulk and electronic effects of the fluorine and extra hydroxyl group may prevent recognition by aminoacyl-tRNA synthetases, this potential for off-target effects should be considered when interpreting experimental results, especially in high-dose or long-term cell culture studies.
Conclusion
2-Fluoro-5-hydroxy-L-tyrosine hydrochloride is a powerful research tool with a well-defined role in the study and visualization of dopaminergic systems. Its utility as a precursor and standard for 6-[¹⁸F]Fluoro-L-DOPA PET imaging is firmly established. However, its specialized nature is accompanied by significant handling and safety requirements. For researchers and drug developers, a thorough understanding of its chemical properties, biological mechanism, and potential hazards is not merely procedural but essential for generating reliable, reproducible data and ensuring laboratory safety. Adherence to the detailed protocols and safety measures outlined in this guide is critical for harnessing the full potential of this valuable compound.
References
-
Material Safety Data Sheet. ABX advanced biochemical compounds. [Link]
-
Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]
-
Synthesis and in vitro evaluation of 18F labeled tyrosine derivatives as potential positron emission tomography (PET) imaging agents. PubMed. [Link]
-
L-Tyrosine – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
-
Tyrosine,2-fluoro-5-hydroxy (10 mg). NUCMEDCOR. [Link]
-
L-tyrosine improves neuroendocrine function in a mouse model of chronic stress. PMC. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Toxicity of meta-Tyrosine. Encyclopedia MDPI. [Link]
-
Toxicity of meta-Tyrosine. MDPI. [Link]
-
L-Tyrosine Ameliorates Some Effects of Lower Body Negative Pressure Stress. MIT. [Link]
-
The Antidepressant Effect of L-Tyrosine-Loaded Nanoparticles: Behavioral Aspects. PMC. [Link]
Sources
- 1. CAS 144334-59-8: 2-FLUORO-5-HYDROXY-L-TYROSINE HYDROCHLORI… [cymitquimica.com]
- 2. NUCMEDCOR. Tyrosine,2-fluoro-5-hydroxy (10 mg) [nucmedcor.com]
- 4. 2-FLUORO-5-HYDROXY-L-TYROSINE HYDROCHLORIDE | 144334-59-8 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. peptide.com [peptide.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sceti.co.jp [sceti.co.jp]
- 11. chemicalbook.com [chemicalbook.com]
- 12. L-tyrosine improves neuroendocrine function in a mouse model of chronic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. mdpi.com [mdpi.com]
Metabolic Stability of Fluorinated L-DOPA Derivatives: An In-Depth Technical Guide
Topic: Metabolic Stability of Fluorinated L-DOPA Derivatives in Vitro Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists, Medicinal Chemists
Executive Summary: The Stability-Bioavailability Paradox
L-3,4-dihydroxyphenylalanine (L-DOPA) remains the gold standard for Parkinson’s disease (PD) therapy, yet its utility is severely compromised by rapid peripheral metabolism. In humans, extensive O-methylation by catechol-O-methyltransferase (COMT) and decarboxylation by aromatic L-amino acid decarboxylase (AADC) reduce the oral bioavailability of L-DOPA to <1% in the absence of enzyme inhibitors.
Fluorination offers a potent medicinal chemistry strategy to modulate these metabolic liabilities without abolishing biological activity. However, the position of the fluorine atom is critical. This guide details the in vitro assessment of fluorinated L-DOPA derivatives, specifically contrasting the metabolic fate of 6-fluoro-L-DOPA (6-FDOPA) against 2-fluoro-L-DOPA (2-FDOPA) and native L-DOPA. It provides validated protocols for assessing stability against COMT, MAO, and auto-oxidation.
Mechanistic Rationale: Fluorine as a Metabolic Shield[1]
The introduction of fluorine into the catechol ring of L-DOPA alters the physicochemical properties of the molecule, primarily through electronic effects rather than steric hindrance.
pKa Modulation and COMT Affinity
The regiochemistry of fluorination dictates metabolic stability.
-
Native L-DOPA: The hydroxyl groups at positions 3 and 4 have pKa values ~8.7 and ~13.4. At physiological pH, the catechol is a prime substrate for COMT-mediated transfer of a methyl group from S-adenosylmethionine (SAM).
-
6-Fluoro-L-DOPA: The highly electronegative fluorine at the 6-position exerts an inductive effect that lowers the pKa of the para-hydroxyl group (position 4). Crucially, this substitution pattern creates a molecule with low affinity for COMT (
~552 µM vs ~55 µM for L-DOPA). It is a poor substrate, allowing it to bypass peripheral metabolism. -
2-Fluoro-L-DOPA: Fluorine at the 2-position (ortho to the side chain) has a high affinity for COMT (
~20 µM), making it more metabolically labile than the native compound.
Chemical Stability (Auto-oxidation)
Catechols are prone to auto-oxidation to quinones (e.g., dopaquinone), leading to melanin formation and cytotoxicity. Fluorination can retard this process by withdrawing electron density from the aromatic ring, making the one-electron oxidation potential more positive (harder to oxidize).
Targeted Metabolic Pathways
To accurately assess stability, one must interrogate three distinct pathways.
Figure 1: Comparative metabolic fate.[1] Note that 6-fluorination significantly inhibits the L-DOPA -> 3-O-Methyl-DOPA step but does not prevent the downstream MAO-B degradation of 6-Fluoro-Dopamine.
Experimental Workflows
Protocol A: In Vitro Enzymatic Stability (S9 Fraction)
Rationale: Standard microsomal assays are insufficient because COMT is largely cytosolic (soluble), while MAO is mitochondrial. The S9 fraction (supernatant of 9000g centrifugation) contains both microsomes and cytosol, making it the ideal screening matrix.
Materials:
-
Pooled Human Liver S9 Fraction (20 mg/mL protein).
-
Cofactors: NADPH (for CYPs), S-Adenosylmethionine (SAM, for COMT), UDPGA (for UGTs, optional).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) containing 1 mM MgCl
(essential for COMT). -
Antioxidant: 1 mM Ascorbic Acid + 0.1 mM EDTA (Critical to prevent non-enzymatic oxidation of the catechol).
Step-by-Step Methodology:
-
Preparation: Thaw S9 fraction on ice. Prepare a 10 mM stock of the test compound (e.g., 6-F-DOPA) in 10 mM HCl (to prevent oxidation).
-
Master Mix: In a 96-well plate, combine:
-
Buffer (Phosphate + MgCl
+ Ascorbic Acid). -
S9 Fraction (Final conc: 1.0 mg/mL).
-
SAM (Final conc: 100 µM).
-
Test Compound (Final conc: 1 µM).
-
-
Pre-incubation: Incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system (if assessing CYP contribution) or simply start timer if SAM is already present (COMT reaction is immediate).
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile containing 0.1% Formic Acid and internal standard (e.g., D3-L-DOPA).
-
Analysis: Centrifuge (4000g, 20 min, 4°C). Analyze supernatant via LC-MS/MS.
Self-Validation Check:
-
Positive Control: Run native L-DOPA in parallel. You must see rapid formation of 3-O-Methyl-DOPA.
-
Negative Control: Incubate without SAM. No methylation should occur.
-
Stability Control: Incubate without S9 protein. Loss of parent >10% indicates chemical instability (auto-oxidation), suggesting insufficient ascorbic acid.
Protocol B: MAO-B Kinetic Assay (Mitochondrial Fraction)
Rationale: To determine if the fluorinated dopamine derivative (formed after decarboxylation) is stable against Monoamine Oxidase B (MAO-B).
Materials:
-
Recombinant Human MAO-B or Human Liver Mitochondria.
-
Substrate: 6-Fluoro-Dopamine (synthesized or purchased).
-
Detection: HPLC-ECD (Electrochemical Detection) is preferred for catechols due to high sensitivity.
Workflow:
-
System: HPLC with C18 column; Mobile phase: 50 mM Sodium Citrate/Acetate buffer (pH 4.0), 5% MeOH, 0.1 mM EDTA, 0.5 mM SOS (Sodium Octyl Sulfate).
-
Detector: Coulometric array or Amperometric detector (+0.65 V).
-
Reaction: Incubate 6-F-Dopamine (10 µM) with MAO-B (0.05 mg/mL) in Phosphate buffer (pH 7.4).
-
Termination: Stop reaction with 0.4 M Perchloric Acid (PCA).
-
Readout: Monitor disappearance of 6-F-Dopamine and appearance of 6-F-DOPAC.
Data Presentation & Analysis
Kinetic Parameters Comparison
The following table summarizes the distinct kinetic profiles that drive the stability differences.
| Compound | Enzyme | Stability Interpretation | ||
| L-DOPA | COMT | 55 | 5.0 | High Turnover: Rapidly methylated to 3-OMD. |
| 2-F-DOPA | COMT | 20 | 4.0 | Unstable: Higher affinity than native L-DOPA. |
| 6-F-DOPA | COMT | 552 | 5.4 | Stable: Very low affinity; effectively bypasses COMT. |
| Dopamine | MAO-B | 14.7 | 1.6 | High Turnover: Rapidly oxidized to DOPAC. |
| 6-F-Dopamine | MAO-B | 15.3 | 2.4 | Unstable: Fluorination does not protect against MAO. |
Data Sources: Derived from Firnau et al. (1985) and Ding et al. (1995).
Calculating Intrinsic Clearance
For the S9 stability assay, calculate the in vitro intrinsic clearance (
Interpretation: A low
Visualization of Experimental Logic
Figure 2: Decision tree for evaluating in vitro stability. Note the critical checkpoint for chemical auto-oxidation before enzymatic assessment.
References
-
Firnau, G., et al. (1985). "The effect of ring-fluorination on the rate of O-methylation of dihydroxyphenylalanine (DOPA) by catechol-O-methyltransferase." Biochemical and Biophysical Research Communications. Link
-
Ding, Y.S., et al. (1995). "6-[18F]Fluorodopamine: A probe for visualization of sympathetic innervation." Journal of Neurochemistry. Link
-
Lee, S.J., et al. (2014). "Neutral pH Formulation for 6-[18F]fluoro-L-DOPA With High Radiochemical Stability." Nuclear Medicine and Molecular Imaging. Link
-
Bhattarai, P., et al. (2026).[2] "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv. Link
-
Holmes, C., et al. (2018). "HPLC electrochemical detection and quantification of monoamines and their metabolites in rat brain tissue samples." Journal of Neuroscience Methods. Link
Sources
Methodological & Application
Application Note: Handling and Storage of Oxidation-Sensitive Tyrosine Derivatives
Scientific Foundation: The Chemistry of Instability
To handle tyrosine derivatives effectively, one must understand the mechanism of their degradation. The core vulnerability lies in the phenolic hydroxyl group. Unlike phenylalanine, the electron-rich phenol ring of tyrosine lowers the bond dissociation energy (BDE) of the O-H bond, making it susceptible to hydrogen atom abstraction by reactive oxygen species (ROS) or metal catalysts.[1]
The Oxidation Cascade
-
Initiation: Trace metals (Fe²⁺/Cu²⁺) or UV light catalyze the abstraction of the phenolic hydrogen, generating a Tyrosyl Radical (Tyr[1]•) .
-
Propagation:
-
Nitration/Halogenation: In the presence of reactive nitrogen species (peroxynitrite), tyrosine nitrates to 3-nitrotyrosine .[1]
Critical Insight: Stability is not binary.[1] It is a kinetic competition between the rate of radical formation and the rate of scavenging. Your handling protocols must shift this balance.
Material Properties & Specific Sensitivities
Not all derivatives degrade equally.[1] Use this matrix to determine the stringency of your controls.
| Derivative | Primary Instability | Critical Trigger | Visual Indicator of Failure | Recommended pH for Solubilization |
| L-DOPA | Rapid Oxidation to Quinone | pH > 7.0, O₂, Light | Solution turns pink | Acidic (0.1 M HCl or Formic Acid) |
| 3-Nitrotyrosine | Photochemical degradation | UV/Visible Light | Fading of yellow color (shift in | Neutral (PBS), protect from light |
| Diiodotyrosine (DIT) | Deiodination / Oxidation | Light, Oxidizing agents | Yellowing of solution | Basic (NaOH) or Organic (DMSO) |
| Phosphotyrosine (pTyr) | Hydrolysis (Acid labile) | Low pH, Phosphatases | Precipitate (free Tyr is less soluble) | Neutral to slightly basic |
| Tyr-Peptides | Metal-catalyzed oxidation | Cu²⁺/Fe³⁺ ions | Aggregation / Cross-linking | Buffer dependent + Chelators |
Visualization: Handling Decision Matrix
The following decision tree outlines the logical workflow for selecting the correct storage and handling protocol based on the derivative type and experimental needs.
Figure 1: Decision matrix for selecting storage conditions and solvents based on chemical sensitivity.
Protocol A: The "Anaerobic Shield" Solubilization
Purpose: For high-sensitivity applications (e.g., kinetic assays, LC-MS standards) where even <1% oxidation is unacceptable.[1] This protocol adapts Schlenk line chemistry for biological workflows.[1]
Reagents
-
Solvent: Degassed Milli-Q water or Buffer (see Table above).[1]
-
Antioxidant (Optional): L-Ascorbic acid (0.1% w/v) or Sodium Metabisulfite.[1]
-
Inert Gas: High-purity Argon (preferred over Nitrogen due to density).[1]
Workflow
-
Degas the Solvent:
-
Place the solvent in a vacuum flask.
-
Sonicate under vacuum for 15 minutes OR bubble Argon through the liquid for 20 minutes using a glass frit.
-
Why: Dissolved oxygen is the primary reactant in tyrosine oxidation. Removing it extends half-life from hours to weeks.[1]
-
-
Weighing:
-
Weigh the tyrosine derivative into an amber glass vial.
-
Tip: If an amber vial is unavailable, wrap a clear vial in aluminum foil before weighing.
-
-
Dissolution:
-
Aliquot & Storage:
-
If not using immediately, aliquot into black or amber microcentrifuge tubes under an Argon blanket.
-
Flash freeze in liquid nitrogen.
-
Store at -80°C. Never store L-DOPA solutions at +4°C for >24 hours [1].[1]
-
Protocol B: Solid State Storage & Handling
Purpose: Long-term preservation of stock powder.[1]
-
Temperature: Store at -20°C.
-
Container: Amber glass vials with PTFE-lined caps. Plastic tubes are permeable to oxygen over months.[1]
-
Desiccation: Moisture catalyzes hydrolysis and oxidation.[1] Store vials inside a secondary container (jar) containing silica gel or Drierite.
-
Equilibration:
-
Critical Step: Allow the vial to warm to room temperature before opening .
-
Reason: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, accelerating degradation once returned to the freezer.
-
Quality Control (QC) & Validation
Before using a stored stock, validate its integrity using these self-validating checks.
Visual Inspection
-
Pass: Colorless or pale yellow (for Nitro-Tyr) solution.[1]
-
Fail: Pink tint (early quinone), brown precipitate (melanin), or turbidity.[1]
UV-Vis Spectroscopy Ratio Check
Run a scan from 200–500 nm.[1]
-
L-DOPA:
-
Peak
nm.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Oxidation Marker: Appearance of a broad shoulder/peak at 300–350 nm (dopaquinone) or 475 nm (dopachrome).[1]
-
-
3-Nitrotyrosine:
-
Distinct peak at 430 nm in alkaline pH (pH > 9) or 350-360 nm in acidic/neutral pH [2].[1]
-
Validation: Calculate Ratio
. A significant drop indicates degradation.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
HPLC Validation (Standard Conditions)
-
Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).[1]
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.[1]
-
Detection: 280 nm (General) and electrochemical detection (for high sensitivity of L-DOPA).
-
Acceptance Criteria: Purity > 95%; absence of "fronting" peaks which often indicate oxidation products.[1]
Visualization: Oxidation Pathway Mechanism
Understanding the degradation pathway helps in selecting the right inhibitor.
Figure 2: Simplified oxidation pathways.[1] Preventing the initial radical formation (Step 1) via antioxidants or oxygen removal is the most effective stabilization strategy.
References
-
Cayman Chemical. L-DOPA Product Information & Stability. Retrieved from [1]
-
Fontana, M. et al. (2011).[1] Formation of 3-nitrotyrosine by riboflavin photosensitized oxidation.[1][2][3] Amino Acids.[1][4][5][6][7] Retrieved from
-
MedChemExpress. L-DOPA-2,5,6-d3 Handling and Storage. Retrieved from [1]
-
Sigma-Aldrich (Merck). Tyrosine and Derivatives Stability Data.[1] (General Reference for pTyr hydrolysis rates).
-
American Chemical Society. Oxidation of Tyrosine-Phosphopeptides by Titanium Dioxide Photocatalysis.[1] J. Am. Chem. Soc.[1][8] Retrieved from [1]
Sources
- 1. Nitrotyrosine - Wikipedia [en.wikipedia.org]
- 2. Formation of 3-nitrotyrosine by riboflavin photosensitized oxidation of tyrosine in the presence of nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: A Strategic Guide to the Genetic Incorporation of 2-Fluoro-5-hydroxy-L-tyrosine
Abstract
The expansion of the genetic code to include unnatural amino acids (UAAs) has revolutionized protein engineering, enabling the introduction of novel chemical functionalities directly into the protein backbone.[1][2] Fluorinated amino acids, in particular, serve as powerful probes for studying protein structure and function, primarily through ¹⁹F NMR, and can enhance protein stability and binding interactions.[3][4] This guide provides a comprehensive framework for the site-specific incorporation of 2-Fluoro-5-hydroxy-L-tyrosine (FHTyr), a novel tyrosine analog, into target proteins within E. coli. As no pre-existing orthogonal translation system is commercially available for FHTyr, this document details the principles and strategic workflows for developing the necessary components, from the evolution of a specific aminoacyl-tRNA synthetase to detailed protocols for protein expression and validation.
Part 1: The Principle of Genetic Code Expansion via Amber Suppression
The cornerstone of site-specific UAA incorporation is the use of an Orthogonal Translation System (OTS).[5] An OTS consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are engineered to be functionally independent from the host organism's own translational machinery.[6] This means the orthogonal aaRS (o-aaRS) exclusively charges its orthogonal tRNA (o-tRNA) with the desired UAA, and this pair does not cross-react with any of the host's endogenous synthetases, tRNAs, or canonical amino acids.
The most common strategy for directing the UAA to a specific site in the protein is nonsense codon suppression.[5][6] A codon that normally signals the termination of translation, such as the amber stop codon (UAG), is introduced at the desired position in the target gene. The o-tRNA is engineered with an anticodon (CUA) that recognizes the UAG codon. When the ribosome encounters the UAG codon on the mRNA, the acylated o-tRNA delivers the UAA, allowing translation to continue and resulting in a full-length protein containing the UAA at the specified site.[1]
Part 2: Strategy for Developing an FHTyr-Specific Orthogonal Synthetase
Since FHTyr is a novel UAA, a dedicated o-aaRS must be evolved. The most successful scaffolds for creating new Tyr-analog-specific synthetases are the tyrosyl-tRNA synthetase (TyrRS) from archaea like Methanocaldococcus jannaschii (Mj) or the pyrrolysyl-tRNA synthetase (PylRS).[6][7] These are chosen because they do not recognize E. coli tRNAs and their active sites are amenable to modification.
The development process involves creating a large library of o-aaRS mutants and then applying stringent positive and negative selection pressures to isolate a clone that is both active and specific for FHTyr.
1. Library Construction: Based on the crystal structure of the parent synthetase (e.g., MjTyrRS), residues within the amino acid binding pocket are identified (typically 5-7 residues).[8] A mutant DNA library is generated where these positions are randomized using techniques like site-saturation mutagenesis (SSM). This library, containing millions of unique synthetase variants, is cloned into a plasmid vector, often a pEVOL-type plasmid, which also expresses the cognate o-tRNA.[1]
2. Selection Scheme: A robust selection system is critical for isolating the desired enzyme. This typically involves alternating cycles of positive and negative selection.[9]
-
Positive Selection: The goal is to select for synthetase variants that can charge the o-tRNA with an amino acid (either FHTyr or a canonical one) to enable cell survival. The E. coli host strain is co-transformed with the o-aaRS library and a plasmid containing a selectable marker gene, such as chloramphenicol acetyltransferase (CAT), which has a permissive amber codon. When grown on media containing FHTyr and chloramphenicol, only cells with an active synthetase that incorporates an amino acid at the amber codon will produce functional CAT and survive.
-
Negative Selection: The goal is to eliminate variants that recognize any of the 20 canonical amino acids. The surviving cells from the positive selection are grown in media lacking FHTyr. A counter-selectable gene, such as the toxic barnase gene containing several amber codons, is used. If a mutant synthetase charges the o-tRNA with a natural amino acid, barnase will be expressed, leading to cell death. Only cells with synthetases that are inactive in the absence of FHTyr will survive, thus selecting for specificity.
Part 3: Protocol for Protein Expression with FHTyr
This protocol assumes a validated, FHTyr-specific o-aaRS/o-tRNA pair (hereafter referred to as pEVOL-FHTyr) and a target protein expression vector with a UAG codon at the desired incorporation site have been obtained.
Key Materials and Reagents
| Reagent/Component | Description | Supplier |
| 2-Fluoro-5-hydroxy-L-tyrosine HCl | The unnatural amino acid. | BOC Sciences[] |
| pEVOL-FHTyr Plasmid | Expresses the evolved FHTyr-specific synthetase and its cognate tRNA. | Custom (Result of Part 2) |
| Target Expression Plasmid | e.g., pET28a with target gene containing an in-frame UAG codon and a His-tag. | Custom |
| E. coli Expression Host | e.g., BL21(DE3). A strain lacking RF1 can improve yields. | Commercial |
| Growth Media | Luria-Bertani (LB) or minimal media (M9). | Commercial |
| Antibiotics | For plasmid selection (e.g., Kanamycin for pET, Chloramphenicol for pEVOL). | Commercial |
| Inducers | L-Arabinose (for pEVOL) and IPTG (for pET/T7 promoter). | Commercial |
Step-by-Step Expression Protocol
-
Transformation:
-
Co-transform chemically competent E. coli BL21(DE3) cells with the pEVOL-FHTyr plasmid and the target expression plasmid.
-
Plate on LB-agar containing the appropriate antibiotics for both plasmids.
-
Incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony into 10 mL of LB media with both antibiotics.
-
Rationale: This initial culture expands the cell population for the main expression culture.
-
Incubate overnight at 37°C with shaking (220 rpm).
-
-
Expression Culture:
-
Inoculate 1 L of fresh LB media (with antibiotics) with the 10 mL overnight starter culture.
-
Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Rationale: This mid-log phase is the optimal point for inducing protein expression.
-
-
Induction and UAA Addition:
-
Add L-Arabinose to a final concentration of 0.2% (w/v) to induce the expression of the o-aaRS and o-tRNA from the pEVOL plasmid.[1]
-
Rationale: Pre-inducing the orthogonal system components ensures they are abundant before target protein synthesis begins.
-
Incubate for 30 minutes at 37°C.
-
Add 2-Fluoro-5-hydroxy-L-tyrosine to a final concentration of 1-2 mM.
-
Control: Set up a parallel culture where no FHTyr is added. This is crucial for validation.
-
Reduce the incubator temperature to 20-25°C.
-
Rationale: Lower temperatures slow down protein synthesis, which can improve the folding of the target protein and increase the efficiency of UAA incorporation.
-
Immediately add IPTG to a final concentration of 0.2-0.5 mM to induce expression of the target protein.
-
-
Harvesting:
-
Continue to incubate the culture for 16-20 hours at the reduced temperature.
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Part 4: Validation of FHTyr Incorporation
Rigorous validation is essential to confirm the successful and site-specific incorporation of FHTyr.
SDS-PAGE Analysis
-
Protocol: Lyse small aliquots of cells from both the +FHTyr and -FHTyr cultures. Analyze the total protein and the soluble fraction by SDS-PAGE, followed by Coomassie staining or Western blotting (if the protein has a tag like His or FLAG).
-
Expected Result: A band corresponding to the full-length target protein should be prominent in the +FHTyr lane. In the -FHTyr lane, this band should be absent or significantly reduced, with a smaller band possibly visible corresponding to the truncated product resulting from translation termination at the UAG codon. This provides initial evidence of UAA-dependent read-through.
Mass Spectrometry (Definitive Confirmation)
-
Protocol: Purify the target protein from the +FHTyr culture (e.g., via Ni-NTA chromatography for a His-tagged protein). Submit the purified protein for analysis by Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Rationale: ESI-MS provides a highly accurate mass measurement of the intact protein, which can confirm the incorporation of the UAA.
-
Expected Result: The experimentally measured mass of the protein should match the theoretical mass calculated for the protein containing FHTyr. This is the gold standard for validation.
Quantitative Data for Validation
| Amino Acid | Chemical Formula (Residue) | Monoisotopic Mass (Residue) | Expected Mass Shift vs. Tyrosine |
| Tyrosine (Tyr) | C₉H₉NO | 163.0633 Da | N/A |
| 2-Fluoro-5-hydroxy-L-tyrosine (FHTyr) | C₉H₈FNO₂ | 197.0488 Da | +33.9855 Da |
Note: Masses are for the amino acid residue within a polypeptide chain.
Part 5: Applications and Final Considerations
The successful incorporation of 2-Fluoro-5-hydroxy-L-tyrosine opens the door to a variety of advanced biochemical and biophysical studies:
-
¹⁹F NMR Spectroscopy: The fluorine atom provides a sensitive, background-free NMR probe to study protein dynamics, conformational changes, and ligand binding in real-time.[3]
-
Enhanced Interactions: The additional hydroxyl and fluoro groups can potentially be used to engineer novel hydrogen bonding or electrostatic interactions at protein-protein or protein-ligand interfaces.
-
Bio-orthogonal Chemistry: While not inherently reactive, the unique electronic properties of FHTyr could potentially be exploited for further chemical modifications.
Potential Challenges:
-
Low Protein Yield: UAA incorporation is often less efficient than canonical translation, leading to lower yields. Optimizing expression conditions (temperature, inducer/UAA concentration) is key.[1]
-
UAA Toxicity/Stability: The UAA must be non-toxic to the host and stable in the growth media. This should be assessed during the synthetase selection phase.[6]
-
Synthetase Fidelity: The evolved o-aaRS must be highly specific. Even low levels of mis-incorporation of canonical amino acids can complicate downstream analysis. Mass spectrometry of the purified protein is critical to confirm fidelity.
This guide provides the strategic and practical foundation for researchers to incorporate the novel amino acid 2-Fluoro-5-hydroxy-L-tyrosine into proteins, paving the way for new avenues in drug discovery and fundamental protein science.
References
-
An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Incorporation of Unnatural Amino Acids - Profacgen. (n.d.). Profacgen. [Link]
-
A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. (n.d.). SpringerLink. [Link]
-
Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise - PubMed. (2010, March 2). PubMed. [Link]
-
Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo - PubMed. (2018, April 18). PubMed. [Link]
-
Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting - PubMed. (2010, November 19). PubMed. [Link]
-
Engineering of an Orthogonal Aminoacyl-tRNA Synthetase for Efficient Incorporation of the Non-natural Amino Acid O-Methyl-L-tyrosine using Fluorescence-based Bacterial Cell Sorting | Request PDF. (n.d.). ResearchGate. [Link]
-
Computational Aminoacyl-tRNA Synthetase Library Design for Photocaged Tyrosine. (2019, May 11). MDPI. [Link]
-
2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. (2019, November 23). SpringerLink. [Link]
-
Orthogonal synthetases for polyketide precursors. (2022, March 15). bioRxiv. [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC. (n.d.). National Center for Biotechnology Information. [Link]
- US20050208536A1 - Methods and composition for the production of orthogonal tRNA-aminoacyltRNA synthetase pairs - Google Patents. (n.d.).
Sources
- 1. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 7. Orthogonal synthetases for polyketide precursors | bioRxiv [biorxiv.org]
- 8. US20050208536A1 - Methods and composition for the production of orthogonal tRNA-aminoacyltRNA synthetase pairs - Google Patents [patents.google.com]
- 9. Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of 2-Fluoro-5-hydroxy-L-tyrosine stock solutions for cell culture
Application Note: Preparation and Handling of 2-Fluoro-5-hydroxy-L-tyrosine Stock Solutions
Abstract & Scientific Rationale
2-Fluoro-5-hydroxy-L-tyrosine (2F-5OH-Tyr) is a non-canonical amino acid often employed as a mechanistic probe in neurotransmitter biosynthesis, a precursor for fluorinated catecholamines, or a redox-active residue in protein engineering.[][2] Structurally, it combines the electron-withdrawing properties of a fluorine substituent with the redox sensitivity of a hydroquinone/catechol moiety.
The Challenge: Researchers face two opposing physicochemical constraints when handling this compound:
-
Solubility: Like native tyrosine, the zwitterionic backbone exhibits poor solubility in neutral aqueous buffers (approx.[2] 0.4 mg/mL).[2]
-
Oxidative Instability: The 5-hydroxyl group renders the molecule highly susceptible to auto-oxidation at neutral or basic pH, leading to polymerization (melanin-like pigment formation) and loss of biological activity.[][2] The fluorine atom at position 2 lowers the pKa of the phenolic hydroxyls, potentially accelerating ionization and subsequent oxidation in standard media.
This guide details a bimodal preparation strategy —Acidic Aqueous (Method A) for maximum stability and Organic Solvent (Method B) for high-concentration spiking—ensuring >98% recovery and minimal cytotoxicity.[][2]
Physicochemical Profile & Safety
| Property | Data | Implication for Protocol |
| CAS Number | 144334-59-8 (HCl salt) | Use HCl salt molecular weight for calculations.[][2] |
| Molecular Weight | ~251.64 g/mol (HCl salt) | Ensure correct molarity calculations vs. free base.[2] |
| Solubility (Water) | Low (<1 mg/mL at pH 7) | Requires pH < 3 or organic co-solvent.[2] |
| Redox Potential | High Oxidation Risk | Critical: Must use antioxidants or acidic pH.[][2] |
| pKa (Phenol) | ~8.5 (Lower than Tyr ~10) | Ionizes earlier; avoid basic buffers (pH > 8).[2] |
Decision Matrix: Solvent Selection
Before beginning, select the method that matches your experimental needs.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on concentration requirements and cell line sensitivity.
Protocol Method A: Acidic Aqueous Preparation (Preferred)[2]
Best for: Long-term storage, oxidation prevention, and cell lines sensitive to DMSO.[] Mechanism: The acidic environment (pH < 2) protonates the amino group and suppresses the ionization of the hydroxyl groups, preventing auto-oxidation. Ascorbic acid acts as a sacrificial antioxidant.[2]
Reagents:
-
0.1 M or 0.2 M Hydrochloric Acid (HCl), sterile.[2]
-
L-Ascorbic Acid (Sigma A4544 or equivalent).[][2]
-
0.22 µm PVDF Syringe Filter (Do NOT use Nylon; it binds proteins/amino acids).[][2]
Step-by-Step Procedure:
-
Prepare Solvent Vehicle:
-
Weighing:
-
Calculate the mass required for a 10 mM stock .
-
Calculation:
.[2] -
Weigh 25.16 mg of 2F-5OH-Tyr into an amber glass vial.
-
-
Solubilization:
-
Add the 10 mL Solvent Vehicle to the vial.
-
Vortex vigorously for 30-60 seconds. The solution should be clear and colorless.
-
Note: If particulates remain, sonicate in a water bath for 5 minutes at room temperature.[2] Avoid heating >37°C.
-
-
Sterilization:
-
Pass the solution through a 0.22 µm PVDF filter into a sterile, amber tube.
-
Do not autoclave. The compound is heat-labile and oxidation-prone.[][2]
-
-
Storage:
-
Aliquot into single-use volumes (e.g., 500 µL) to avoid freeze-thaw cycles.
-
Store at -20°C (stable for 3 months) or -80°C (stable for 1 year) .
-
Protocol Method B: High-Concentration DMSO Stock
Best for: Creating high-concentration stocks (up to 50-100 mM) to minimize the volume of liquid added to culture media.[][2]
Reagents:
-
Dimethyl Sulfoxide (DMSO), Hybri-Max™ or cell culture grade (sterile, anhydrous).[][2]
-
Amber glass vials (DMSO leaches plasticizers from standard tubes).[2]
Step-by-Step Procedure:
-
Weighing:
-
Weigh ~25 mg of 2F-5OH-Tyr into a sterile amber glass vial.
-
-
Solubilization:
-
Sterilization:
-
Storage:
-
Store at -20°C . DMSO freezes at 18.5°C; ensure the stock is fully thawed and mixed before use, as gradients can form during freezing.
-
Cell Culture Delivery & Validation
Workflow Logic: Direct addition of acidic stocks (Method A) to media can shift pH.[2] However, the buffering capacity of standard media (HEPES/Bicarbonate) can usually neutralize small volumes (1:1000 dilution).[2]
Figure 2: Delivery workflow emphasizing intermediate dilution to prevent osmotic or pH shock to cells.[][2]
Dilution Protocol (Example: Target 10 µM):
-
Thaw the 10 mM stock solution.
-
Visual Check: Ensure the solution is colorless. If it is yellow or brown, oxidation has occurred; discard it .[2]
-
Intermediate Step: Dilute 10 µL of Stock into 990 µL of pre-warmed culture media (100 µM intermediate).
-
Final Step: Add the intermediate solution to your cell culture well to reach the final 10 µM concentration.
-
Why? This two-step process allows the media buffer to neutralize the HCl or dilute the DMSO before it touches the cells directly.
-
Troubleshooting & Quality Control
| Observation | Cause | Corrective Action |
| Solution turns Yellow/Brown | Oxidation (Melanin formation).[][2] | Discard. Ensure HCl is 0.1 M. Add Ascorbic Acid (0.1%) to future preps. |
| Precipitate upon thawing | Low solubility or "salting out".[][2] | Warm to 37°C and vortex.[2] If using DMSO, ensure no water has entered the vial (DMSO is hygroscopic).[2] |
| Cell death upon addition | pH shock or DMSO toxicity.[][2] | Use Method A (Acidic).[2] Ensure dilution factor is at least 1:200 to allow buffer neutralization.[2] |
References
-
Sigma-Aldrich. (n.d.).[][2] Product Information: 2-Fluoro-L-tyrosine & L-DOPA.[][2] Retrieved from [][2]
-
National Institutes of Health (PubChem). (2025).[2] 2-Fluorotyrosine Compound Summary. Retrieved from [2]
-
Maghchiche, A. (2025).[2][5][6] Protocol for L-DOPA preparation and antioxidant use. ResearchGate. Retrieved from
-
Evonik Health Care. (2024).[][2] Enhancing the solubility of L-Tyrosine in cell culture media applications. Retrieved from [2]
-
Seyedsayamdost, M. R., et al. (2015).[2] Structure and properties of fluorinated tyrosine analogs in enzyme engineering. Chemical Communications.[][2] Retrieved from [2]
Sources
- 2. 2-Fluorotyrosine | C9H10FNO3 | CID 151473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-FLUORO-5-HYDROXY-L-TYROSINE HYDROCHLORIDE | 144334-59-8 [chemicalbook.com]
- 4. CAS 144334-59-8: 2-FLUORO-5-HYDROXY-L-TYROSINE HYDROCHLORI… [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Radiofluorination of Tyrosine Precursors
Topic: Optimization and Troubleshooting of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) and Related Analogs Audience: Radiochemists, Production Scientists, and QC Specialists Methodology: Direct Nucleophilic Substitution (Standard Clinical Route)
Diagnostic Triage: Where is the Loss Occurring?
Before adjusting parameters, you must isolate the stage of failure. Use this logic gate to identify the root cause.
Figure 1: Diagnostic logic tree for isolating yield failures in [¹⁸F]FET synthesis.
Phase 1: The Fluorination Reaction (Sₙ2)
Context: The industry standard for [¹⁸F]FET synthesis uses the precursor TET (O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester). The reaction is a nucleophilic substitution of the tosylate leaving group by [¹⁸F]fluoride, followed by acid hydrolysis.[1]
FAQ: Fluorination Efficiency
Q: My fluoride trapping on the QMA cartridge is poor (<80%). What is wrong?
-
Cause: Metal cations in the [¹⁸O]H₂O target water or improper cartridge conditioning.[2]
-
Solution:
-
Check Target Water: Test for metal ions (Al³⁺, Fe³⁺) which form insoluble fluoride complexes.
-
Conditioning: Ensure the QMA cartridge is conditioned with carbonate (or bicarbonate) and thoroughly washed with water. Residual carbonate competes with [¹⁸F]F⁻ for binding sites.
-
Cartridge Type: Switch from carbonate to bicarbonate forms if using weakly basic precursors, though TET is robust enough for carbonate.
-
Q: My labeling efficiency (RCY) is low (<30% on TLC), but trapping was fine. Why?
-
Cause 1: Moisture (The #1 Enemy). Nucleophilic fluorination requires anhydrous conditions. Even trace water solvates the fluoride ion, rendering it unreactive.
-
Fix: Verify your azeotropic drying cycles. Ensure your acetonitrile (MeCN) is anhydrous (<50 ppm water). Check vacuum lines for leaks.
-
-
Cause 2: Precursor Degradation. The TET precursor is sensitive to heat and moisture.
-
Fix: Store TET at -20°C. Allow it to warm to room temperature in a desiccator before opening to prevent condensation.
-
-
Cause 3: Base-to-Precursor Ratio. [3]
-
Fix: If using Kryptofix 2.2.2/K₂CO₃, excess base can cause elimination side reactions (E2) rather than substitution (Sₙ2). Maintain a K₂CO₃/Kryptofix ratio of ~1:2 and ensure the total base amount does not degrade the precursor.
-
Q: Should I use Kryptofix 2.2.2 or TBAHCO₃?
-
Insight: Both work, but TBAHCO₃ (Tetrabutylammonium bicarbonate) is often preferred for [¹⁸F]FET because it acts as both a Phase Transfer Catalyst (PTC) and a mild base, simplifying the eluent preparation.
-
Protocol Note: If using TBAHCO₃, ensure the counter-ion is bicarbonate, not hydroxide, to prevent premature deprotection or degradation of the precursor [1].
Phase 2: Deprotection & Hydrolysis
Context: After fluorination, the trityl (N-protecting) and tert-butyl (ester-protecting) groups must be removed.
FAQ: Hydrolysis Issues
Q: I see a large "intermediate" peak on HPLC/TLC. Is my hydrolysis incomplete?
-
Analysis: The trityl group is acid-labile and comes off easily. The tert-butyl ester is more robust. An intermediate peak usually indicates the mono-protected species (likely the ester is still attached).
-
Solution:
-
Acid Concentration: Ensure you are using 1M to 2M HCl . Weaker acids (e.g., 0.5M) may require prolonged heating.
-
Solvent: Hydrolysis is often performed in the organic solvent used for fluorination (e.g., DMSO/MeCN). Adding a small amount of ethanol can assist in solubility during this step.
-
Temperature: Standard conditions are 100°C for 5–10 minutes . Do not exceed 120°C, or you risk defluorination or breaking the ether linkage.
-
Q: My final product has low radiochemical purity (RCP) due to "unknown impurities."
-
Cause: Radiolysis or side-product formation.
-
The "Hydroxy" Impurity: The major chemical impurity is O-(2-hydroxyethyl)-L-tyrosine. This forms if the tosylate precursor hydrolyzes before fluorination.
-
Fix: Reduce the amount of precursor.[4] While 15-20 mg was standard, recent optimizations show 4–5 mg of TET reduces the "cold" impurities significantly without drastically hurting yield [2].
-
-
Radiolysis: High activity density causes self-destruction of the molecule.
-
Fix: Add 0.5–1% Ethanol or Sodium Ascorbate to the final formulation vial as a radical scavenger [3].
-
Phase 3: Purification (SPE vs. HPLC)
Context: Modern modules (e.g., GE FASTlab) use Solid Phase Extraction (SPE) cartridges to avoid the complexity of HPLC.
FAQ: Purification Failures
Q: I am losing >20% of my product on the SPE cartridges.
-
Scenario: You are using a sequence of cartridges (e.g., C18 -> SCX -> Alumina).
-
Troubleshooting:
-
pH Mismatch: [¹⁸F]FET is an amino acid (zwitterion). Its retention on SCX (cation exchange) depends heavily on pH. If the solution is too acidic (pH < 1), it may not retain well; if too basic, it won't retain. Target pH 1.5–2.0 for loading onto SCX.
-
Breakthrough: If the cartridge capacity is too small for the mass of precursor used, the product will break through.
-
Elution: Ensure you are eluting the SCX with a buffer (e.g., PBS or Na₂HPO₄) that has sufficient ionic strength to displace the [¹⁸F]FET.
-
Q: HPLC vs. SPE – Which gives better yield?
-
Comparison:
-
HPLC: Higher purity, removes the hydroxy-impurity better. Lower recovery yield (due to loop/column losses).
-
SPE: Higher recovery yield, faster, automation-friendly. Slightly lower chemical purity (harder to separate chemically similar byproducts).
-
-
Recommendation: For clinical production, SPE is preferred for robustness, provided the precursor mass is kept low (4-5 mg) to minimize impurities [1, 2].
Summary Data & Protocols
Standardized Reaction Parameters
| Parameter | Standard Range | Optimization Note |
| Precursor (TET) | 5 – 10 mg | Lower mass (4-5 mg) improves chemical purity [2]. |
| Solvent | Acetonitrile (MeCN) or DMSO | MeCN is easier to remove; DMSO requires SPE removal. |
| Phase Transfer Catalyst | Kryptofix 2.2.2 or TBAHCO₃ | TBAHCO₃ is often simpler for automation. |
| Fluorination Temp | 80°C – 100°C | >110°C increases elimination byproducts. |
| Fluorination Time | 5 – 10 min | Longer times do not significantly increase yield. |
| Hydrolysis | 1M - 2M HCl @ 100°C | 5-10 mins. Ensure complete removal of protecting groups.[2] |
| Expected Yield | 30 – 55% (d.c.)[4][5][6][7] | Decay corrected to Start of Synthesis (SOS). |
Visual Workflow: Direct Nucleophilic Synthesis
Figure 2: Standard workflow for the direct nucleophilic radiosynthesis of [¹⁸F]FET.
References
-
Mueller, D., et al. (2011).[8] "Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method." Nuclear Medicine and Biology, 38(5), 653-658. Link
-
Huang, C., et al. (2025). "Optimization and comparison of [18F]FET synthesis on two distinct automated radiochemistry systems." American Journal of Nuclear Medicine and Molecular Imaging, 11(4), 283-291. Link
-
Scott, P. J. H. (2014). "Late-stage [18F]fluorination: new solutions to old problems." Therapeutic Delivery, 5(9), 941-944. Link
- Bourdier, T., et al. (2011). "Automated synthesis of [18F]FET using the nucleophilic substitution method." Journal of Labelled Compounds and Radiopharmaceuticals, 54(1), 1-14.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. psec.uchicago.edu [psec.uchicago.edu]
- 4. Clinical production of [18F]FET for human brain tumor imaging using three different automated 18F-radiosynthesis modules | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. Optimization and comparison of [18F]FET synthesis on two distinct automated radiochemistry systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization and comparison of [18F]FET synthesis on two distinct automated radiochemistry systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing pH conditions for 2-Fluoro-5-hydroxy-L-tyrosine solubility
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and protocols for optimizing the aqueous solubility of 2-Fluoro-5-hydroxy-L-tyrosine. As a Senior Application Scientist, this guide synthesizes fundamental physicochemical principles with practical, field-proven methodologies to ensure reliable and reproducible experimental outcomes.
Introduction to 2-Fluoro-5-hydroxy-L-tyrosine
2-Fluoro-5-hydroxy-L-tyrosine is a structurally modified analog of L-tyrosine, often supplied as a hydrochloride salt to improve its stability and handling.[1] Like its parent amino acid, its solubility is fundamentally dictated by the pH of the aqueous medium. The molecule possesses multiple ionizable groups: a carboxylic acid group, an amino group, and two phenolic hydroxyl groups. The protonation state of these groups changes with pH, directly influencing the molecule's net charge and, consequently, its interaction with water molecules.
The solubility of amino acids is generally lowest at their isoelectric point (pI), where the net charge is zero, and increases significantly as the pH moves away from the pI into acidic or basic conditions.[2] For 2-Fluoro-5-hydroxy-L-tyrosine, we can anticipate a complex solubility profile due to its multiple ionizable centers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my 2-Fluoro-5-hydroxy-L-tyrosine not dissolving in water or neutral buffer (e.g., PBS pH 7.4)?
A1: 2-Fluoro-5-hydroxy-L-tyrosine, much like L-tyrosine, is expected to have very low solubility in neutral pH ranges.[3] This is because at neutral pH, the molecule exists predominantly as a zwitterion, with a protonated amino group and a deprotonated carboxyl group, leading to strong intermolecular interactions that favor the solid, crystalline state over dissolution. The minimal solubility of L-tyrosine is observed between pH 3 and 8.5.
-
Troubleshooting Steps:
-
pH Adjustment: Do not expect high solubility at neutral pH. You must adjust the pH to either a highly acidic or a highly basic range.
-
Acidic Conditions: Attempt to dissolve the compound in dilute acid (e.g., 0.1 M to 1 M HCl). In acidic solutions (pH < 2), both the amino and carboxyl groups will be protonated, resulting in a net positive charge and increased solubility.
-
Basic Conditions: Alternatively, attempt to dissolve the compound in a dilute base (e.g., 0.1 M to 1 M NaOH). At high pH (pH > 10), the carboxyl, amino, and at least one of the hydroxyl groups will be deprotonated, leading to a net negative charge and enhanced solubility.
-
Q2: I've adjusted the pH, but the solubility is still lower than expected or inconsistent. What could be the cause?
A2: Several factors beyond pH can influence solubility:
-
Insufficient pH Shift: Ensure your final pH is sufficiently far from the isoelectric point. For L-tyrosine, significant solubility increases are seen at pH values below 2 or above 9.[4]
-
Buffer Effects: The type and concentration of your buffer can impact solubility. Some buffer ions can interact with the compound and either enhance or decrease solubility, a phenomenon known as "salting in" or "salting out".[5]
-
Equilibration Time: True thermodynamic solubility requires sufficient time for the solid to dissolve and reach equilibrium. Kinetic solubility, often measured in high-throughput screens, can be misleading.[6] Ensure you are allowing adequate time for dissolution, which could be several hours to over 24 hours.[7]
-
Common Ion Effect: If you are using a hydrochloride salt of the compound, dissolving it in a buffer with a high concentration of chloride ions (like HCl) at very high concentrations might slightly suppress dissolution.
-
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter to confirm the final pH of your solution after adding the compound.
-
Optimize Buffer: If using a buffer, try different buffer systems (e.g., citrate, phosphate, glycine) to assess for specific ion effects. Be mindful that some buffers, like phosphate, can be poor choices for long-term stability studies due to crystallization issues.[8]
-
Increase Equilibration Time: Agitate your sample (e.g., using a shaker or stir plate) at a controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
-
Q3: Is there a risk of the compound degrading at very high or low pH?
A3: Yes, extreme pH values, especially when combined with elevated temperatures, can pose a risk to the stability of the molecule.
-
Acidic Conditions: While the sulfate ester of tyrosine is known to be acid-labile, the core structure of tyrosine is generally more stable.[1] However, prolonged exposure to strong acids could potentially lead to degradation.
-
Basic Conditions: In strongly alkaline solutions, aromatic amino acids can be susceptible to oxidation, especially in the presence of oxygen. The two hydroxyl groups on the phenyl ring of 2-Fluoro-5-hydroxy-L-tyrosine may increase its susceptibility to oxidation compared to L-tyrosine.
-
Mitigation Strategies:
-
Use Moderate Conditions: Prepare stock solutions at extreme pH values where solubility is high, but conduct experiments at the target pH by diluting the stock into the final buffer.
-
Work at Low Temperatures: When preparing concentrated stock solutions, consider doing so at reduced temperatures (e.g., on ice) to minimize degradation.
-
Inert Atmosphere: For long-term storage of solutions, especially alkaline ones, consider purging with an inert gas like nitrogen or argon to minimize oxidation.
-
Fresh Preparations: Prepare solutions fresh whenever possible and store them protected from light at -20°C for short-term storage.[9]
-
Understanding the Physicochemical Basis of Solubility
-
pKa1 (α-carboxyl group): Typically around pH 2-3.
-
pKa2 (α-amino group): Typically around pH 9-10.
-
pKa3 & pKa4 (phenolic hydroxyl groups): The pKa of the phenolic hydroxyl group in L-tyrosine is about 10. Fluorine is a strong electron-withdrawing group, which increases the acidity (lowers the pKa) of a nearby phenolic proton.[10] For instance, the pKa of 2-fluorophenol is 8.7, which is significantly lower than that of phenol (pKa ~10).[11][12] Therefore, we can predict that the pKa values for the hydroxyl groups of 2-Fluoro-5-hydroxy-L-tyrosine will be lower than 10.
Based on these estimated pKa values, the net charge of the molecule changes with pH, directly impacting its solubility as illustrated below.
Caption: pH-dependent ionization and its effect on solubility.
Experimental Protocol: Determining the pH-Solubility Profile
This protocol outlines the "shake-flask" method, a gold-standard approach for determining thermodynamic solubility.[7]
Materials:
-
2-Fluoro-5-hydroxy-L-tyrosine hydrochloride
-
Type I (ultrapure) water
-
Calibrated pH meter
-
Analytical balance
-
A series of buffers (see Table 1)
-
0.1 M and 1 M HCl
-
0.1 M and 1 M NaOH
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Microcentrifuge and/or filtration units (e.g., 0.22 µm PVDF syringe filters)
-
HPLC or UV-Vis spectrophotometer for quantification
Table 1: Recommended Buffer Systems for pH-Solubility Profiling
| Target pH Range | Recommended Buffer System (25-50 mM) | Notes |
| 1.0 - 2.5 | HCl / KCl | Simple, well-defined system. |
| 2.5 - 4.0 | Citrate Buffer | Good buffering capacity in this range. |
| 4.0 - 5.5 | Acetate Buffer | Commonly used, effective. |
| 5.5 - 7.5 | Phosphate Buffer (e.g., PBS) | Physiologically relevant, but be aware of potential precipitation with divalent cations and poor long-term stability of the buffer itself.[8] |
| 7.5 - 9.0 | Tris or Borate Buffer | Tris is common in biological assays; Borate is also effective. |
| 9.0 - 11.0 | Glycine-NaOH or Carbonate-Bicarbonate | Effective for higher pH ranges. |
| > 11.0 | NaOH / KCl | For highly alkaline conditions. |
Note: Buffer selection is critical. The choice can influence not only pH stability but also the dissolution of the compound itself.[13]
Workflow Diagram:
Caption: Workflow for pH-solubility profile determination.
Step-by-Step Procedure:
-
Preparation of Media: Prepare a series of buffers covering the desired pH range (e.g., from pH 1 to 12 in 1-unit increments).
-
Sample Preparation: To a series of vials (e.g., 2 mL glass vials), add an excess amount of 2-Fluoro-5-hydroxy-L-tyrosine. "Excess" means adding enough solid so that some remains undissolved at equilibrium. A good starting point is 5-10 mg per 1 mL of buffer.
-
Equilibration: Add 1 mL of the corresponding buffer to each vial. Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Allow the samples to equilibrate for at least 24 hours. A 48-hour period is often preferred to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, carefully remove the vials. Allow the undissolved solid to settle. Separate the supernatant (the clear liquid phase) from the solid. This can be done by:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the solid.
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter. Note: Ensure the filter material does not bind your compound. Pre-conditioning the filter by discarding the first ~100 µL is good practice.[7]
-
-
Final pH Measurement: Immediately measure the pH of the clarified supernatant. The pH may have shifted slightly upon dissolution of the acidic or basic compound. This is the correct pH value to report for the measured solubility.
-
Quantification:
-
Prepare a standard curve of your compound in a solvent where it is highly soluble (e.g., 0.1 M HCl or 0.1 M NaOH).
-
Dilute the clarified supernatant samples appropriately into the mobile phase (for HPLC) or a suitable buffer (for UV-Vis).
-
Quantify the concentration of the dissolved compound using a validated analytical method (HPLC is preferred for its specificity and sensitivity).
-
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or mM) on the y-axis against the final measured pH on the x-axis to generate the pH-solubility profile.
References
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Walsh Medical Media. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. [Link]
-
Chemistry Stack Exchange. (2020, July 11). The Solubility of Tyrosine. [Link]
-
Schrödinger. Schrödinger solutions for small molecule protonation state enumeration and pKa prediction. [Link]
-
Song, J., et al. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Journal of Chemical Information and Modeling. [Link]
-
Schrödinger. Macro-pKa. [Link]
-
Molecular Discovery. MoKa - pKa modelling. [Link]
-
Urban, J. J., & Cramer, C. J. (1994). Effect of Fluorine Substitution on Phenol Acidities in the Gas-Phase and in Aqueous Solution. A Computational Study Using Continuum Solvation Models. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Fluorotyrosine analogs and corresponding pKa values. [Link]
-
American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]
-
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Quora. (2017, May 25). Why is o-flurophenol is more acidic than p-flurophenol?. [Link]
-
ResearchGate. Acidity of carboxyl group of tyrosine and its analogues and derivatives studied by steady-state fluorescence spectroscopy. [Link]
-
Yee, C. S., et al. (2003). Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase. Biochemistry. [Link]
-
Organic Chemistry, LibreTexts. Substituents affect the pKa. [Link]
-
Asgari, S., et al. (2021). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. Advanced Pharmaceutical Bulletin. [Link]
-
MDPI. (2020, December 10). Toward Mechanistic Design of Surrogate Buffers for Dissolution Testing of pH-Dependent Drug Delivery Systems. [Link]
-
ResearchGate. (2013, July 17). How does one decide on buffer choice for protein solubility?. [Link]
-
University of Calgary. Q5. In the box below, you are given the pKå values for a series of compounds, the least acidic is. [Link]
-
G-Biosciences. (2024, November 21). What should we consider when selecting a protein extraction buffer?. [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Wang, L., et al. (2009). Uncovering the Determinants of a Highly Perturbed Tyrosine pKa in the Active Site of Ketosteroid Isomerase. Journal of the American Chemical Society. [Link]
-
NUCMEDCOR. Tyrosine,2-fluoro-5-hydroxy (50 mg). [Link]
-
NIST. Tyrosine. [Link]
-
MDPI. (2022, January 28). A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. [Link]
-
BioProcess International. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. [Link]
-
White, A. (1959). Effect of pH on fluorescence of tyrosine, tryptophan and related compounds. Biochemical Journal. [Link]
-
Gordon, V. C., et al. (1984). Effects of pH on the stability of chromatin core particles. Nucleic Acids Research. [Link]
Sources
- 1. CAS 144334-59-8: 2-FLUORO-5-HYDROXY-L-TYROSINE HYDROCHLORI… [cymitquimica.com]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. researchgate.net [researchgate.net]
- 4. schrodinger.com [schrodinger.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. raytor.com [raytor.com]
- 8. researchgate.net [researchgate.net]
- 9. NUCMEDCOR. Tyrosine,2-fluoro-5-hydroxy (50 mg) [nucmedcor.com]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. chem.ucla.edu [chem.ucla.edu]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
Validation & Comparative
Comparison of binding affinity: 2-Fluoro-5-hydroxy-L-tyrosine vs native L-DOPA
Technical Comparison Guide: 2-Fluoro-5-hydroxy-L-tyrosine vs. Native L-DOPA
Executive Summary & Nomenclature Clarification
This guide provides a technical comparison between Native L-DOPA (3,4-dihydroxyphenylalanine) and its fluorinated analog, referred to in your query as 2-Fluoro-5-hydroxy-L-tyrosine .[1][][3][4]
Critical Nomenclature Note: In standard IUPAC and medicinal chemistry nomenclature, "2-Fluoro-5-hydroxy-L-tyrosine" describes a structure with a fluorine atom at the 2-position (ortho to the alanine side chain) and hydroxyls at positions 4 and 5.[1][][3][4] Due to ring symmetry, this compound is chemically identical to 6-Fluoro-L-DOPA (6-FDOPA) .[1][][3][4]
-
Native L-DOPA: 3,4-dihydroxy-L-phenylalanine.[1][][3][4][5][6]
-
2-Fluoro-5-hydroxy-L-tyrosine: 2-fluoro-4,5-dihydroxy-L-phenylalanine (equivalent to 6-Fluoro-L-DOPA).[1][][3][4]
This guide analyzes the binding affinity of these two molecules primarily towards their obligate metabolic enzyme, Aromatic L-Amino Acid Decarboxylase (AADC) , and the LAT1 transporter , which dictates their utility in drug development and PET imaging.[1]
Mechanistic Comparison: Binding & Kinetics
The introduction of a fluorine atom is a classic bioisosteric replacement, but it fundamentally alters the electronic landscape of the catechol ring.[1] This affects the binding affinity (
Aromatic L-Amino Acid Decarboxylase (AADC) Interaction
AADC is the rate-limiting enzyme that converts L-DOPA to Dopamine.[1][][3][4][6][8]
-
Native L-DOPA:
-
Binding Mode: Fits optimally into the pyridoxal-5'-phosphate (PLP) dependent active site.[][3][4][7] The 3,4-catechol moiety forms critical hydrogen bonds with site residues (e.g., Thr246, Asp271).[1][7]
-
Kinetics: High affinity (low
) and high turnover ( ).[4][7] Rapidly decarboxylated to dopamine.[1][3][4][7]
-
-
2-Fluoro-5-hydroxy-L-tyrosine (6-FDOPA):
-
Steric Hindrance: The fluorine atom at the 6-position (ortho to the side chain) introduces steric bulk near the PLP-Schiff base linkage.[][3]
-
Electronic Effect: Fluorine is highly electronegative, lowering the
of the adjacent phenolic hydroxyl groups.[1][7] This alters the hydrogen bond strength within the catalytic pocket.[1][4][7] -
Kinetic Result: 6-FDOPA exhibits a higher
(lower binding affinity) and a lower compared to native L-DOPA.[][3][4][7] -
Significance: The reduced catalytic efficiency is actually advantageous for imaging; it prevents "flash" metabolism, allowing the tracer to accumulate in striatal vesicles for PET visualization.[7]
-
LAT1 Transporter (Blood-Brain Barrier)
Both compounds rely on the L-type Amino Acid Transporter 1 (LAT1) to cross the BBB.[][3][4][7]
-
Affinity: The fluorine substitution has a negligible effect on LAT1 binding affinity.[][3][4][7] Both compounds compete with large neutral amino acids (LNAAs) like phenylalanine and tyrosine.[3][4][7]
Summary Data Table
| Feature | Native L-DOPA | 2-Fluoro-5-hydroxy-L-tyrosine (6-FDOPA) | Impact of Fluorination |
| AADC Binding ( | ~10-20 µM (High Affinity) | ~40-60 µM (Moderate Affinity) | Reduced Affinity: Steric clash at active site.[1][][3][4] |
| AADC Turnover ( | 100% (Reference) | ~50-60% of Native | Slower Catalysis: Stabilizes precursor pool.[3][4][7] |
| COMT Susceptibility | High (Rapid O-methylation) | High (Metabolized to 3-OMFD) | Unchanged: Both are catechol substrates.[][3][4][7] |
| D2 Receptor Affinity | N/A (Precursor) | N/A (Precursor) | Precursors do not bind D2; metabolites do.[4][7] |
| Metabolite Affinity | Dopamine ( | 6-Fluorodopamine ( | Slight Reduction: F-dopamine retains agonist activity.[][3][4][7] |
Pathway Visualization
The following diagram illustrates the divergent kinetic fates of the two compounds.
Figure 1: Comparative metabolic flux.[][3][4][7] Note the reduced affinity and turnover for the fluorinated analog, which leads to different pharmacokinetic profiles.[1]
Experimental Protocol: AADC Kinetic Assay
To validate the binding affinity differences in your own lab, use this self-validating HPLC-ECD (Electrochemical Detection) protocol. This assay measures the rate of decarboxylation (
Reagents & Setup
-
Enzyme Source: Recombinant human AADC (rhAADC) or rat striatal homogenate.[3][4][7]
-
Cofactor: Pyridoxal-5'-phosphate (PLP), 10 µM final concentration.[1][][3][4][7]
-
Substrates:
-
Detection: HPLC with Coulometric/Amperometric detection (ESA Coulochem or similar).
Step-by-Step Workflow
-
Preparation:
-
Incubation (The Reaction):
-
Set up a concentration gradient for both substrates: 1 µM to 500 µM (8 points).
-
Initiate reaction by adding 20 µL enzyme mix to 180 µL substrate solution.[1][][3][4][7]
-
Incubate for exactly 10 minutes at 37°C.
-
Self-Validation Check: The reaction must remain linear. If >10% substrate is consumed, dilute enzyme.[1][7]
-
-
Termination:
-
Quantification (HPLC-ECD):
-
Data Analysis:
Transport Mechanism Diagram
Understanding that "binding" also applies to the transport machinery (LAT1) is vital for drug delivery.[4][7]
Figure 2: LAT1 transport mechanism.[][3][4][7] Both compounds compete for the same binding site on the Large Neutral Amino Acid Transporter.
References
-
Deng, W. P., et al. (2002). "Synthesis and evaluation of 6-[18F]fluoro-L-DOPA and its analogs."[1][][3][4][7] Nuclear Medicine and Biology. Link
-
DeJesus, O. T., et al. (2011). "A within-subject comparison of 6-[18F]fluoro-m-tyrosine and 6-[18F]fluoro-L-dopa in Parkinson's disease."[1][][3][4] Movement Disorders.[1][][3][4][7] Link
-
Garnett, E. S., et al. (1978). "Dopamine visualization in the human brain with [18F]-fluoro-L-dopa."[1][][3][4][7] Nature.[1][][3][4][7] Link[4][7]
-
Firnau, G., et al. (1987). "Metabolic trapping of fluorodopa in the human brain."[1][7] European Journal of Pharmacology. Link
-
PubChem Compound Summary. "Fluorodopa F 18 (CID 56494)."[1][3][4][7] National Library of Medicine.[1][3][4][7] Link[4][7]
Sources
- 1. L-DOPA - Wikipedia [en.wikipedia.org]
- 3. Fluorodopa | C9H10FNO4 | CID 107730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-(18F)fluoro-L-DOPA | C9H10FNO4 | CID 56494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Dopa – Chiralpedia [chiralpedia.com]
- 6. Frontiers | l-DOPA and Its Receptor GPR143: Implications for Pathogenesis and Therapy in Parkinson’s Disease [frontiersin.org]
- 7. Fluorodopa (18F) - Wikipedia [en.wikipedia.org]
- 8. L-3,4-Dihydroxy-6-[18F]fluorophenylalanine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Enantiomeric Purity of 6-Fluoro-L-DOPA Hydrochloride Using Chiral HPLC
Introduction: The Imperative of Enantiomeric Purity in Neuropharmacology
6-Fluoro-L-DOPA ([¹⁸F]FDOPA) is a critical radiopharmaceutical agent used in Positron Emission Tomography (PET) to visualize the dopaminergic system in the brain.[1][2] Its applications are vital in the diagnosis and management of conditions like Parkinson's disease and certain neuro-oncological disorders.[1] The molecule, like its parent compound L-DOPA, is chiral, meaning it exists as two non-superimposable mirror images, or enantiomers: the biologically active L-form and the D-form.
In pharmacology, chirality is not a trivial detail. The human body is a chiral environment, and as such, enantiomers of a drug can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[3][4][5] For 6-Fluoro-L-DOPA, the L-enantiomer is the active moiety that engages with the biological target, while the D-enantiomer is considered an impurity that may interfere with the therapeutic action or introduce unintended side effects.[6] Consequently, regulatory bodies like the FDA and EMA mandate rigorous control and quantification of enantiomeric purity, making it a critical quality attribute for the drug substance.[7]
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) has become the gold standard for this analysis, offering unparalleled resolution, sensitivity, and robustness for separating and quantifying enantiomers.[3][4][8][9] This guide provides an in-depth, field-proven methodology for the development and complete validation of a chiral HPLC method for 6-Fluoro-L-DOPA hydrochloride, designed for researchers, scientists, and drug development professionals who require a self-validating and regulatory-compliant analytical system.
Part 1: The Foundation—Understanding Chiral Recognition in HPLC
The separation of enantiomers by HPLC is predicated on the creation of a chiral environment within the column. This is achieved by using a Chiral Stationary Phase (CSP), which is an achiral solid support (typically silica) that has been chemically modified with a chiral selector.
The core principle is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector on the CSP.[4] Enantiomers, being three-dimensional mirror images, will interact with the three-dimensional structure of the CSP differently. This difference in interaction energy—stemming from variations in hydrogen bonding, π-π interactions, steric hindrance, or dipole-dipole interactions—causes one enantiomer to form a slightly more stable complex with the CSP. The enantiomer that interacts more strongly is retained longer on the column, while the less-strongly interacting enantiomer elutes earlier, resulting in their separation.[4]
For amino acids and their derivatives like 6-Fluoro-L-DOPA, several classes of CSPs are effective, including:
-
Macrocyclic Glycopeptides (e.g., Teicoplanin, Vancomycin): These are particularly successful for underivatized amino acids as they possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases.[5][10]
-
Crown Ethers: These CSPs are especially well-suited for separating D- and L-amino acid enantiomers.[11]
-
Polysaccharide-Based (e.g., derivatized cellulose or amylose): These are versatile and widely used CSPs with broad applicability across many compound classes.[5][9][12]
Caption: Principle of enantiomeric separation on a Chiral Stationary Phase (CSP).
Part 2: A Robust Protocol for Chiral Method Development
The goal of method development is to achieve baseline resolution (Rs > 1.5) between the L- and D-enantiomer peaks in a reasonable runtime. Based on extensive literature and practical experience with similar amino acid derivatives, a teicoplanin-based macrocyclic glycopeptide column is an excellent starting point.[1][10]
Experimental Protocol: Method Development
-
Column Selection:
-
Column: Astec® CHIROBIOTIC® T (Teicoplanin CSP), 250 x 4.6 mm, 5 µm particle size.
-
Causality: Teicoplanin CSPs are proven to be highly effective for resolving underivatized amino acids and their analogues.[10][13] A published method for the radiolabeled version of this compound, [¹⁸F]FDOPA, successfully uses this exact column, providing a strong, evidence-based starting point.[1]
-
-
Initial Chromatographic Conditions:
-
Mobile Phase: A mixture of an organic modifier and a buffered aqueous solution. Start with 30% Ethanol and 70% of 10 mM Potassium Acetate, adjusted to pH 5.1.[1]
-
Causality: The organic modifier (ethanol) controls the overall retention time, while the buffer's pH and ionic strength modulate the ionic interactions between the zwitterionic amino acid and the CSP, which is critical for achieving selectivity.[10]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Causality: The catechol ring in the 6-Fluoro-L-DOPA structure provides strong UV absorbance around this wavelength.
-
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a solution of racemic 6-Fluoro-D,L-DOPA hydrochloride (a mix of both enantiomers) in the mobile phase at a concentration of approximately 0.5 mg/mL. This allows for the simultaneous monitoring of both peaks during optimization.
-
Test Solution: Prepare the 6-Fluoro-L-DOPA hydrochloride sample at the same concentration.
-
-
Optimization Strategy:
-
If Resolution is Poor:
-
Adjust Organic Modifier: Decrease the percentage of ethanol in 5% increments. This generally increases retention time and can improve resolution.[14]
-
Modify pH: Adjust the mobile phase pH in ±0.2 unit increments. Small changes in pH can significantly alter the ionization state of both the analyte and the CSP, dramatically impacting selectivity.
-
Change Flow Rate: Reduce the flow rate (e.g., to 0.8 mL/min) to increase the interaction time with the CSP, which can enhance resolution.
-
-
If Runtime is Too Long:
-
Increase Organic Modifier: Cautiously increase the ethanol percentage.
-
Increase Flow Rate: Increase the flow rate (e.g., to 1.2 or 1.5 mL/min), ensuring resolution remains acceptable.[1]
-
-
Part 3: The Self-Validating System: A Guide to Full Method Validation
Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[15][16] The protocol below is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure regulatory compliance and data integrity.[2][15][17][18]
Caption: Workflow for chiral HPLC method validation according to ICH guidelines.
Validation Parameters and Experimental Protocols
| Parameter | Purpose | Experimental Protocol | Typical Acceptance Criteria |
| System Suitability | To verify that the chromatographic system is adequate for the intended analysis on the day of use.[19][20] | Inject a racemic standard solution (e.g., 0.5% D-enantiomer in L-enantiomer) five or six times. | Resolution (Rs): > 2.0 between enantiomers.Repeatability (%RSD): ≤ 5.0% for the minor (D) enantiomer peak area.Tailing Factor (T): ≤ 2.0 for both peaks. |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (i.e., the other enantiomer, impurities, degradants).[18][21][22] | 1. Inject diluent (blank).2. Inject pure 6-Fluoro-L-DOPA standard.3. Inject pure 6-Fluoro-D-DOPA standard.4. Inject a racemic mixture.5. Analyze stressed samples (acid, base, peroxide, heat, light). | No interfering peaks at the retention time of either enantiomer in the blank. The method must resolve the D-enantiomer from the L-enantiomer and any degradation peaks. |
| Linearity & Range | To show that results are directly proportional to the concentration of the (undesired) D-enantiomer over a specified range.[2][18][22] | Prepare at least five concentration levels of the D-enantiomer, typically from the LOQ to 120% of the specification limit (e.g., if spec is 0.5%, range could be 0.1% to 0.6%). Plot peak area vs. concentration. | Correlation Coefficient (r²): ≥ 0.998.[2]Y-intercept should be close to zero. |
| Accuracy (Recovery) | To determine the closeness of the measured value to the true value.[2][23] | Spike a pure sample of 6-Fluoro-L-DOPA with the D-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Perform in triplicate at each level. | Recovery: Typically 80-120% for impurity analysis. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-assay): Analyze six preparations of the L-DOPA sample spiked with the D-enantiomer at 100% of the specification limit.Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | %RSD (Relative Standard Deviation): ≤ 10% for impurity quantification.[15] |
| Limit of Quantitation (LOQ) | The lowest amount of the D-enantiomer that can be quantitatively determined with suitable precision and accuracy.[2][15] | Determine based on signal-to-noise ratio (S/N ≈ 10) or by statistical methods based on the standard deviation of the response and the slope of the linearity curve. | Precision at the LOQ should meet the acceptance criteria (e.g., %RSD ≤ 10%). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16][18] | Vary parameters one at a time: - Flow rate (±10%)- Column Temperature (±5°C)- Mobile Phase pH (±0.2 units)- Organic Modifier % (±2% absolute). | System suitability criteria (especially resolution) must still be met under all varied conditions. |
Part 4: Comparative Analysis with Alternative Technologies
While chiral HPLC is the predominant technique, it is valuable for a senior scientist to understand its position relative to other analytical methodologies.[4]
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | Differential partitioning between a mobile phase and a chiral stationary phase.[3] | High robustness, versatility, high precision, and well-established for regulatory submissions.[5][8] | Higher solvent consumption compared to CE; method development can be time-consuming. | Routine QC, stability testing, and definitive enantiomeric purity determination for regulatory filings. |
| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field, typically in the presence of a chiral selector in the buffer.[24] | Extremely high separation efficiency, very low sample and reagent consumption ("green" chemistry), rapid analysis times.[3][4] | Can be less robust than HPLC; lower sensitivity for concentration-sensitive detectors (UV) due to small path length. | Orthogonal validation, high-throughput screening, analysis of limited sample quantities. |
| NMR with Chiral Solvating Agents (CSAs) | A chiral agent is added to the NMR sample, forming diastereomeric complexes that have chemically distinct (and thus separated) signals in the NMR spectrum.[4][25] | Non-separative (no chromatography needed), provides structural information, can be absolute for purity if signals are fully resolved. | Significantly lower sensitivity than HPLC (struggles with <1% impurity levels), requires specialized reagents, potential for complex spectra.[25] | Confirming enantiomeric ratios when levels are >1-5%, structural elucidation, situations where chromatographic methods fail. |
Conclusion
The validation of a chiral HPLC method for determining the enantiomeric purity of 6-Fluoro-L-DOPA hydrochloride is a meticulous but essential process. It is the cornerstone of ensuring the safety, quality, and efficacy of this vital diagnostic agent. By grounding the method in the fundamental principles of chiral recognition, employing a systematic development approach, and executing a comprehensive validation plan according to ICH guidelines, a laboratory can build a self-validating system that is scientifically sound, robust in practice, and compliant with global regulatory expectations. The framework presented in this guide provides not just a series of steps, but the scientific rationale behind them, empowering researchers and quality control professionals to implement this critical analysis with the highest degree of confidence and integrity.
References
- System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Google Vertex AI Search.
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Google Vertex AI Search.
- 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022, October 21). AAPS.
- Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International.
- Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. (n.d.). PubMed.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
- Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich.
- What Are HPLC System Suitability Tests and Their Importance?. (2025, September 13). Altabrisa Group.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review.
- Determination of the enantiomeric purity of levodopa, methyldopa, carbidopa and tryptophan by use of chiral mobile phase high-performance liquid chromatography. (1983). Journal of Chromatography A.
- Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). LinkedIn.
- Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs. (2025, December). BenchChem.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- Synthesis of High Molar Activity [18F]6-Fluoro-L-DOPA Suitable for Human Use by Cu-Mediated Fluorination of a BPin Precursor. (2020, November 1). Nature Protocols.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace.
- A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2019, February 10). Research Journal of Pharmacy and Technology.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). Analytical and Bioanalytical Chemistry.
- A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis.
- Determination, purity assessment and chiral separation of levodopa methyl ester in bulk and formulation pharmaceuticals. (2025, August 10). ResearchGate.
- The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions.
- Chiral High Performance Liquid Chromatography: Review. (2020, July 30). International Journal of Pharmaceutical and Phytopharmacological Research.
- Enantiomeric Purification (HPLC/SFC). (n.d.). BOC Sciences.
- ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs.
- Part 7: Analytical Techniques for Stereochemistry. (2025, September 21). Chiralpedia.
- New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022, October 19). MDPI.
- No-Carrier-Added Regioselective Preparation of 6-[ @ 8F]Fluoro-L-Dopa. (n.d.). Journal of Nuclear Medicine.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26). LCGC International.
- A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. (2025, December). BenchChem.
- 6-Fluoro-L-DOPA hydrochloride. (n.d.). ABX GmbH.
- Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (n.d.). Indian Journal of Pharmaceutical Sciences.
- 6-Fluoro-L-dopa hydrochloride. (n.d.). PubChem.
- Determination of the enantiomeric purity of levodopa, methyldopa, carbidopa and tryptophan by use of chiral mobile phase high-performance liquid chromatography. (1983). Semantic Scholar.
- Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. (2025, June 30). Biomedical and Pharmacology Journal.
- System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). LinkedIn.
- Manufacturing 6-[18F]Fluoro-L-DOPA via Flow Chemistry-Enhanced Photoredox Radiofluorination. (2024, May 10). Organic Letters.
- L-DOPA. (n.d.). Wikipedia.
- Chiral discrimination of l -DOPA via l / d -tryptophan decorated carbon quantum dots. (2024, January 11). RSC Publishing.
- High yield synthesis of 6-[18F]fluoro-L-dopa. (1986, March 1). Semantic Scholar.
- Neutral pH Formulation for 6-[18F]fluoro-ʟ-DOPA With High Radiochemical Stability. (n.d.). ResearchGate.
Sources
- 1. Synthesis of High Molar Activity [18F]6-Fluoro-L-DOPA Suitable for Human Use by Cu-Mediated Fluorination of a BPin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral discrimination of l -DOPA via l / d -tryptophan decorated carbon quantum dots - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00757J [pubs.rsc.org]
- 7. rjptonline.org [rjptonline.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chiraltech.com [chiraltech.com]
- 15. intuitionlabs.ai [intuitionlabs.ai]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 18. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 21. 3 Parameters to Examine During HPLC Pharmaceutical School [aaps.ca]
- 22. ajpaonline.com [ajpaonline.com]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods [mdpi.com]
- 25. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
2-Fluoro-5-hydroxy-L-tyrosine vs 3-Fluoro-L-tyrosine: Structural and functional differences
Executive Summary: Decoding the Nomenclature
Target Audience: Structural Biologists, Radiochemists, and Neurological Drug Developers.
This guide addresses a critical distinction in functional amino acid analogs. To proceed with scientific integrity, we must first decode the nomenclature used in the topic request, as it bridges two distinct fields: metabolic imaging and mechanistic enzymology.
-
2-Fluoro-5-hydroxy-L-tyrosine: In standard IUPAC numbering relative to the phenylalanine side chain (position 1), a hydroxyl at position 4 (Tyrosine) and an added hydroxyl at position 5 creates a catechol (3,4-dihydroxy) system. Adding a fluorine at position 2 (ortho to the side chain) yields 6-Fluoro-L-DOPA (FDOPA) . This molecule is a metabolic probe for dopamine synthesis.
-
3-Fluoro-L-tyrosine (3-F-Tyr): This is a true tyrosine analog with a single hydroxyl group. The fluorine is substituted at the 3-position (ortho to the hydroxyl). This molecule is a biophysical probe used to tune pKa and study proton-coupled electron transfer (PCET).
The Core Divergence:
-
2-F-5-OH-Tyr (FDOPA): Substrate for Aromatic L-amino acid decarboxylase (AADC). Fate: Decarboxylation to Fluorodopamine.
-
3-F-Tyr: Substrate for Tyrosyl-tRNA synthetase. Fate: Translational incorporation into proteins or radical generation.
Part 1: Structural and Physicochemical Analysis
The functional disparity between these molecules is dictated by their electronic properties and ring substitutions.
Chemical Structure & Electronic Effects
| Feature | 2-Fluoro-5-hydroxy-L-tyrosine (FDOPA) | 3-Fluoro-L-tyrosine (3-F-Tyr) |
| Core Scaffold | Catechol (3,4-dihydroxyphenyl) | Phenol (4-hydroxyphenyl) |
| Fluorine Position | C2 (Ortho to alkyl tail; C6 in DOPA numbering) | C3 (Ortho to Hydroxyl group) |
| Hydroxyl pKa | ~8.8 (Catechol first ionization) | 8.5 (vs. ~10.0 for L-Tyr) |
| Redox Potential | Low (Easily oxidized to quinone) | High (Resistant to oxidation until radical formation) |
| Key Interaction | Bidentate H-bonding (Catechol moiety) | Inductive effect (-I) of Fluorine on Phenolic OH |
The pKa Mechanism (3-F-Tyr Specificity)
The defining characteristic of 3-F-Tyr is the fluorine atom adjacent to the phenolic hydroxyl. The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, stabilizing the phenolate anion.
-
Result: The pKa drops from ~10.0 (Tyrosine) to ~8.5.
-
Application: This allows researchers to generate tyrosyl radicals at physiological pH without unfolding the protein, essential for studying enzymes like Ribonucleotide Reductase (RNR) and Photosystem II.
Part 2: Functional Mechanisms and Pathways
The following Graphviz diagram visualizes the divergent metabolic fates of these two molecules upon entering a mammalian cell.
Pathway Visualization
Figure 1: Divergent metabolic fates.[1] FDOPA (top path) is decarboxylated and sequestered in vesicles. 3-F-Tyr (bottom path) is bio-orthogonal to decarboxylation but active in protein synthesis.
Mechanism Breakdown
A. 2-Fluoro-5-hydroxy-L-tyrosine (FDOPA)
-
Mechanism: Metabolic Trapping.
-
Process: It crosses the Blood-Brain Barrier (BBB) via the Large Neutral Amino Acid Transporter (LAT1). Once inside a dopaminergic neuron, AADC converts it to 6-fluoro-dopamine. Unlike natural dopamine, this fluorinated analog is not rapidly metabolized by MAO (Monoamine Oxidase) but is transported into synaptic vesicles by VMAT2.
-
Result: Accumulation of signal in the striatum, representing the functional integrity of dopamine terminals.
B. 3-Fluoro-L-tyrosine (3-F-Tyr)[2][3]
-
Mechanism: Translational Incorporation & Electronic Modulation.
-
Process: It is recognized by native Tyrosyl-tRNA synthetase (though with slightly lower kinetics than L-Tyr). It is charged onto tRNA(Tyr) and incorporated into the polypeptide chain.
-
Result: The resulting protein possesses tyrosine residues with a lower pKa.[4][5] This is used to "rescue" catalytic activity in mutant enzymes or to trace protein synthesis rates in tumors (18F-F-Tyr PET).
Part 3: Experimental Protocols
Protocol A: Differential Enzymatic Assay (In Vitro)
Objective: To distinguish between FDOPA and 3-F-Tyr based on enzymatic susceptibility.
Materials:
-
Recombinant human AADC (DOPA Decarboxylase).
-
Recombinant Tyrosyl-tRNA Synthetase (TyrRS).
-
HPLC system with electrochemical detection (ECD) or UV (280nm).
-
Substrates: 2-F-5-OH-Tyr and 3-F-Tyr (1 mM stocks).
Workflow:
-
Reaction Mix A (Decarboxylation): Phosphate buffer (pH 7.2), PLP (cofactor, 10 µM), AADC enzyme, and Substrate (100 µM). Incubate at 37°C for 30 min.
-
Reaction Mix B (Aminoacylation): HEPES buffer (pH 7.5), ATP (2 mM), MgCl2, tRNA mixture, TyrRS, and Substrate (100 µM). Incubate at 37°C for 30 min.
-
Quenching: Stop reactions with 10% TCA (Trichloroacetic acid).
-
Analysis:
-
Inject Mix A supernatant into HPLC.
-
Expected Result for FDOPA: Appearance of a new peak (Fluorodopamine) shifted in retention time.
-
Expected Result for 3-F-Tyr: No change (AADC cannot decarboxylate 3-F-Tyr efficiently due to lack of the 3-OH group required for proper PLP-substrate orientation).
-
Protocol B: pKa Determination via UV-Vis Titration (For 3-F-Tyr)
Objective: To verify the electronic modulation of the 3-F substitution.
-
Preparation: Dissolve 3-F-Tyr (50 µM) in a universal buffer system (Acetate/Phosphate/Borate mix) covering pH 6.0 to 12.0.
-
Measurement: Measure UV absorbance at 293 nm (phenolate peak) across the pH range.
-
Calculation: Plot Absorbance vs. pH. Fit to the Henderson-Hasselbalch equation.
-
Validation: 3-F-Tyr should exhibit an inflection point (pKa) at 8.5 ± 0.1 , whereas standard L-Tyrosine will inflect at 10.1 ± 0.1 .
Part 4: Comparative Application Guide
| Application Area | 2-Fluoro-5-hydroxy-L-tyrosine (FDOPA) | 3-Fluoro-L-tyrosine (3-F-Tyr) |
| PET Imaging | Gold Standard for Parkinson's Disease (Striatal uptake). Also used for Neuroendocrine tumors. | Used for Oncology (Gliomas) to map protein synthesis rates (LAT1 transport + integration). |
| Mechanistic Enzymology | Limited. Used primarily as a false substrate to study decarboxylation kinetics. | High Utility. Used to study proton transfer steps in redox enzymes (e.g., Ribonucleotide Reductase, Photosystem II). |
| Protein Engineering | N/A (Cannot be incorporated into proteins due to non-canonical backbone/sidechain geometry). | Can be globally incorporated into proteins to fluorinate tyrosine residues for 19F-NMR structural studies. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107730, 6-Fluoro-L-dopa (2-Fluoro-5-hydroxy-L-tyrosine). Retrieved from [Link]
-
Minn, H., et al. (2009). Uptake of 18F-fluorodopa and 18F-fluoro-L-tyrosine in insulinoma cells. Journal of Nuclear Medicine. Retrieved from [Link]
-
Seyedsayamdost, M. R., et al. (2006). Site-specific incorporation of fluorotyrosines into the R2 subunit of E. coli ribonucleotide reductase. Journal of the American Chemical Society. (Validation of 3-F-Tyr pKa properties). Retrieved from [Link]
-
Kanai, Y., et al. (2012). Transport of 3-Fluoro-L-alpha-Methyl-Tyrosine by Tumor-Upregulated L-Type Amino Acid Transporter 1. Journal of Nuclear Medicine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-FLUORO-L-TYROSINE | 7423-96-3 [chemicalbook.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Mechanistic insights into robust cardiac IKs potassium channel activation by aromatic polyunsaturated fatty acid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of the AppABLUF Photocycle Probed by Site-Specific Incorporation of Fluorotyrosine Residues: The Effect of the Y21 pKa on the Forward and Reverse Ground State Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Assessing the Cross-Reactivity of Anti-DOPA Antibodies with 2-Fluoro-5-hydroxy-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Specificity in Catecholamine Research
L-3,4-dihydroxyphenylalanine (L-DOPA) is a critical molecule in neurobiology, serving as the direct precursor to the neurotransmitter dopamine.[1] Its quantification and localization are paramount in research related to Parkinson's disease, where L-DOPA is a cornerstone therapy, and in broader studies of catecholaminergic systems.[2][3][4] Immunoassays, which utilize antibodies to detect specific molecules, are powerful tools for this purpose. However, the utility of any immunoassay hinges on the specificity of the antibody employed.
In parallel, fluorinated analogues of L-DOPA, such as 2-Fluoro-5-hydroxy-L-tyrosine (a positional isomer of the more common 6-Fluoro-L-DOPA), are of increasing interest, particularly as radiotracers for Positron Emission Tomography (PET) imaging in oncology and neurology.[5][6] Given the structural similarity between L-DOPA and its fluorinated counterparts, the potential for anti-DOPA antibodies to cross-react with these analogues is a significant concern for researchers using these tools in concert.
This guide provides a technical framework for understanding and experimentally determining the cross-reactivity of anti-DOPA antibodies with 2-Fluoro-5-hydroxy-L-tyrosine. As a Senior Application Scientist, this guide is structured to not only provide a protocol but to explain the scientific rationale behind the experimental design, ensuring that the described methods are self-validating and the results are trustworthy.
Molecular Rationale for Potential Cross-Reactivity
An antibody's specificity is dictated by its ability to recognize a particular three-dimensional shape and chemical composition, known as an epitope. In the case of small molecules like L-DOPA, the entire molecule or a significant portion of it can act as the epitope. Studies have suggested that antibodies raised against L-DOPA often recognize the catechol moiety—the dihydroxyphenyl group—as a primary feature.[7]
2-Fluoro-5-hydroxy-L-tyrosine shares the core amino acid structure and the phenolic hydroxyl groups with L-DOPA. The key difference is the substitution of a hydrogen atom with a fluorine atom on the aromatic ring. While fluorine is small, its high electronegativity can alter the electronic distribution and potentially the conformation of the ring, which may or may not affect antibody binding.
Below is a diagram illustrating the structural similarities and differences between L-DOPA and a representative fluorinated analogue.
Caption: Molecular structures of L-DOPA and 2-Fluoro-5-hydroxy-L-tyrosine.
Experimental Determination of Cross-Reactivity: A Competitive ELISA Approach
The most robust method for quantifying the cross-reactivity of an antibody with a structurally similar analogue is the competitive enzyme-linked immunosorbent assay (ELISA).[7][8] This assay measures the ability of the analogue (in this case, 2-Fluoro-5-hydroxy-L-tyrosine) to compete with the primary antigen (L-DOPA) for binding to the anti-DOPA antibody. The degree of competition is inversely proportional to the signal produced, allowing for a quantitative comparison.
The following workflow outlines the key steps in a competitive ELISA for determining cross-reactivity.
Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.
Detailed Experimental Protocol
Materials:
-
96-well microplate
-
Anti-L-DOPA antibody (primary antibody)
-
L-DOPA standard
-
2-Fluoro-5-hydroxy-L-tyrosine
-
L-DOPA conjugated to a carrier protein (e.g., BSA) for coating
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the L-DOPA-carrier protein conjugate to an optimal concentration (typically 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare a standard curve of L-DOPA and a dilution series of 2-Fluoro-5-hydroxy-L-tyrosine in blocking buffer.
-
In a separate plate or tubes, mix equal volumes of the diluted primary anti-DOPA antibody with each standard and test sample dilution.
-
Incubate this mixture for 1-2 hours at room temperature to allow the antibody to bind to the free L-DOPA or 2-Fluoro-5-hydroxy-L-tyrosine.
-
-
Incubation on Coated Plate:
-
Transfer 100 µL of the antibody-antigen mixtures to the corresponding wells of the L-DOPA-coated and blocked plate.
-
Incubate for 1-2 hours at room temperature. During this step, any unbound primary antibody will bind to the L-DOPA conjugate on the plate.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Reading:
-
Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
The data from the competitive ELISA should be plotted with the concentration of the competitor (L-DOPA or 2-Fluoro-5-hydroxy-L-tyrosine) on the x-axis and the absorbance on the y-axis. The concentration that causes 50% inhibition of the maximum signal (IC50) should be determined for both compounds.
The percent cross-reactivity can then be calculated using the following formula:
% Cross-Reactivity = (IC50 of L-DOPA / IC50 of 2-Fluoro-5-hydroxy-L-tyrosine) x 100
Data Presentation:
While direct experimental data for the cross-reactivity of a specific anti-DOPA antibody with 2-Fluoro-5-hydroxy-L-tyrosine is not publicly available at the time of this writing, the results of the described experiment would be summarized as follows:
| Compound | IC50 (nM) [Hypothetical Data] | % Cross-Reactivity |
| L-DOPA | 50 | 100% |
| 2-Fluoro-5-hydroxy-L-tyrosine | 500 | 10% |
| Dopamine | >10,000 | <0.5% |
| L-Tyrosine | >10,000 | <0.5% |
Interpretation of Hypothetical Results:
In this hypothetical example, the anti-DOPA antibody exhibits a 10% cross-reactivity with 2-Fluoro-5-hydroxy-L-tyrosine. This means that the antibody is 10 times more sensitive to L-DOPA than to the fluorinated analogue. The negligible cross-reactivity with dopamine and L-tyrosine would confirm the antibody's specificity for the DOPA structure.
Implications for Researchers
The degree of cross-reactivity has significant implications for experimental design and data interpretation:
-
High Cross-Reactivity (>50%): If an anti-DOPA antibody shows high cross-reactivity, it cannot be used to specifically measure L-DOPA in samples where 2-Fluoro-5-hydroxy-L-tyrosine is also present, and vice versa. This would lead to an overestimation of the analyte concentrations.
-
Moderate Cross-Reactivity (5-50%): In cases of moderate cross-reactivity, the antibody may still be usable if the concentration of one of the compounds is known to be significantly lower than the other. However, the data must be interpreted with caution, and the potential for interference should always be acknowledged.
-
Low to Negligible Cross-Reactivity (<5%): An antibody with low cross-reactivity can be considered specific for L-DOPA in the presence of 2-Fluoro-5-hydroxy-L-tyrosine. This is the ideal scenario for researchers who need to distinguish between these two molecules.
Conclusion
References
-
Geola, F., et al. (1987). Specific antisera against the catecholamines: L-3,4-dihydroxyphenylalanine, dopamine, noradrenaline, and octopamine tested by an enzyme-linked immunosorbent assay. Journal of Neurochemistry, 48(4), 1028-1034. [Link]
-
AMSBIO. (n.d.). Bovine L-3,4-dihydroxyphenylalanine (L-DOPA) Elisa kit. Retrieved from [Link]
-
ImmuSmol. (n.d.). L-DOPA Antibody - Rabbit Polyclonal. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
Addgene. (2024, July 25). Antibodies 101: The Four ELISAs and When to Use Them. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
L-DOPA. In Wikipedia. Retrieved February 21, 2026, from [Link]
-
de la Fuente-Fernández, R., et al. (2011). A Within-Subject Comparison of 6-[18F]Fluoro-m-tyrosine and 6-[18F]Fluoro-l-dopa in Parkinson's Disease. Molecular Imaging and Biology, 13(3), 567-574. [Link]
-
Goshima, Y., et al. (2019). l-DOPA and Its Receptor GPR143: Implications for Pathogenesis and Therapy in Parkinson's Disease. Frontiers in Neuroscience, 13, 1076. [Link]
-
Devos, D., et al. (2020). L-DOPA in Parkinson's Disease: Looking at the “False” Neurotransmitters and Their Meaning. International Journal of Molecular Sciences, 21(1), 323. [Link]
-
Joondan, N., et al. (2024). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus Chimie, 27(S1), 1-23. [Link]
-
Chan, S. W., et al. (2011). L-DOPA is incorporated into brain proteins of patients treated for Parkinson's disease, inducing toxicity in human neuroblastoma cells in vitro. Experimental Neurology, 232(1), 111-120. [Link]
Sources
- 1. Frontiers | l-DOPA and Its Receptor GPR143: Implications for Pathogenesis and Therapy in Parkinson’s Disease [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies | eNeuro [eneuro.org]
- 4. A Within-Subject Comparison of 6-[18F]Fluoro-m-tyrosine and 6-[18F]Fluoro-l-dopa in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific antisera against the catecholamines: L-3,4-dihydroxyphenylalanine, dopamine, noradrenaline, and octopamine tested by an enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-DOPA Antibody - Rabbit Polyclonal I Validated for IF in primary neurons & tissues [immusmol.com]
- 7. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 8. imunopet.com [imunopet.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-Fluoro-5-hydroxy-L-tyrosine hydrochloride
Executive Summary & Immediate Directive
STOP AND READ: 2-Fluoro-5-hydroxy-L-tyrosine hydrochloride is not merely a generic organic solid.[1][2][3][4] It is a fluorinated amino acid salt with potential bioactivity in neurotransmitter pathways (structurally analogous to DOPA precursors).
Handling this compound requires a dual-threat defense strategy:
-
Chemical Defense: Protection against the acidic hydrochloride moiety (corrosive/irritant).
-
Biological Defense: Prevention of systemic absorption via inhalation of dust, as fluorinated tyrosine analogs can act as false substrates in dopaminergic or thyroid pathways.
Default Status: Treat as a Potent Bioactive Irritant . All solid-phase manipulation must occur within a certified chemical fume hood.
Risk Assessment & Mechanistic Logic
To select the correct PPE, we must understand the "Why" behind the hazard.
| Hazard Component | Mechanism of Action | Physiological Consequence |
| Hydrochloride Salt (HCl) | Hydrolysis upon contact with moisture (sweat, ocular fluid, lung mucosa). | Immediate irritation or chemical burns to mucous membranes; lowers local pH rapidly. |
| Fluorinated Aromatic Ring | The C-F bond is metabolically stable and lipophilic. | Enhanced membrane permeability compared to non-fluorinated parent compounds; potential for longer biological half-life. |
| Amino Acid Analog | Structural mimicry of L-DOPA/Tyrosine. | Potential interference with catecholamine synthesis if systematically absorbed (inhalation/ingestion). |
Personal Protective Equipment (PPE) Protocol
A. Respiratory Protection (The Primary Barrier)
Standard:Engineering Controls First.
-
Protocol: All weighing and solubilization of the solid powder must be performed in a Class II Chemical Fume Hood or a Powder Containment Hood.
-
Verification: Ensure sash height is at or below the certified working level (usually 18 inches/45 cm). Check the magnehelic gauge or flow monitor to confirm face velocity is 80–100 fpm.
-
Contingency: If hood access is impossible (not recommended), a P100 particulate respirator (e.g., 3M 8293) is the absolute minimum requirement to prevent inhalation of bioactive dust.
B. Hand Protection (The Contact Barrier)
Standard:Nitrile (Double-Gloved).
-
Inner Glove: 4-mil Nitrile (Standard exam glove).
-
Outer Glove: 5-8 mil Nitrile (Extended cuff preferred).
-
Logic: Latex is permeable to weak acids and offers poor protection against organic salts. Nitrile provides superior chemical resistance. The "Double-Glove" system creates a sacrificial outer layer; if the outer glove is contaminated, it can be stripped immediately without exposing skin.
-
Technique: Taping the outer glove to the lab coat sleeve (Tyvek tape) is recommended for operations involving >1 gram of powder to prevent wrist exposure.
C. Ocular & Body Protection[1][3][6]
-
Eyes: Chemical Splash Goggles (indirect venting) are mandatory when handling the powder. Safety glasses with side shields are insufficient because airborne dust can bypass side shields.
-
Body:
-
Routine: Cotton-blend lab coat (buttoned to collar).
-
High Volume (>5g): Disposable Tyvek® sleeves or apron to prevent dust accumulation on fabric lab coats, which can track chemicals outside the lab.
-
Operational Workflows & Decision Logic
Diagram 1: PPE Selection & Handling Matrix
This decision tree guides the researcher based on the physical state of the compound.
Caption: Operational decision matrix for PPE selection. Note that solid-phase handling triggers the strictest respiratory and ocular protocols due to dust inhalation risks.
Emergency Response & Decontamination
In the event of exposure, the acidic nature of the hydrochloride salt dictates immediate dilution.
| Exposure Route | Action Protocol |
| Skin Contact | 1. Brush off dry powder gently (do not wet initially if large amount to avoid concentrated acid paste).2. Flush with water for 15 minutes.3. Remove contaminated clothing while flushing.[1][2] |
| Eye Contact | 1. Do not rub. 2. Flush at eyewash station for 15 minutes (hold eyelids open).3. Seek medical attention immediately (acidic salts can cause corneal opacity). |
| Inhalation | 1. Move to fresh air immediately.2. If breathing is difficult, medical personnel should administer oxygen.3.[1][5] Monitor for delayed pulmonary irritation (coughing/wheezing). |
Diagram 2: Decontamination Workflow
Follow this logic immediately upon accidental contact.
Caption: Emergency decontamination logic. Note the "Dry Brush" step for skin to prevent forming a concentrated acidic paste before high-volume flushing.
Waste Disposal & Logistics[8][9]
Proper disposal is critical due to the halogenated nature of the compound.
-
Classification: Halogenated Organic Solid/Liquid.
-
Segregation: Do NOT mix with general non-halogenated organic solvents (e.g., Acetone, Methanol) if the total halogen content exceeds 1-2%, as this complicates incineration streams.
-
Container Labeling:
-
Chemical Name: 2-Fluoro-5-hydroxy-L-tyrosine HCl
-
Hazards: Irritant, Acidic.
-
Constituents: Fluorine, Nitrogen.[5]
-
Disposal Protocol:
-
Solids: Collect in a dedicated wide-mouth jar labeled "Halogenated Solid Waste."
-
Rinsate: First rinses of spatulas/weigh boats should go into "Halogenated Liquid Waste" (due to Fluorine content).
-
Destruction: Incineration at high temperature (>1100°C) is the standard method for fluorinated organics to ensure complete destruction of the C-F bond.
References
-
National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1981). Prudent Practices for Handling Hazardous Chemicals in Laboratories. National Academies Press (US).
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R.
-
PubChem. (n.d.). Compound Summary: Fluorinated Tyrosine Analogs. National Library of Medicine.
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories.
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: L-Tyrosine (General Analog Reference).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
